Irak4-IN-20
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Irak4-IN-20 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of IRAK4-IN-20 (BAY-1834845/Zabedosertib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as BAY-1834845 and Zabedosertib, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5][6] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of the serine/threonine kinase IRAK4. By binding to the active site of IRAK4, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] This targeted inhibition of the IRAK4-mediated signaling pathway forms the basis of its anti-inflammatory and immunomodulatory effects.
Signaling Pathway
The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which ultimately results in the transcription of genes encoding inflammatory cytokines. This compound intervenes at the level of IRAK4, preventing these downstream events.
Quantitative Data
The inhibitory activity and efficacy of this compound have been characterized through various in vitro and in vivo studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell/System | Stimulus | Reference |
| IRAK4 IC50 | 3.55 nM | Biochemical Kinase Assay (Mobility Shift Assay) | Recombinant Human IRAK4 | N/A | [1][2][3][4][7] |
| Cytokine Inhibition (IC50) | |||||
| TNF-α | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [3][7] |
| IL-6 | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | |
| IL-1β | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [8] |
| IFN-γ | ~80-95% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | R848 | [7][8] |
| IL-8 | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [8] |
| IL-17 | Significant reduction at 500 nM | Cellular Assay (Cytokine Array) | Human PBMCs | LPS | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS)
| Parameter | Effect of this compound (150 mg/kg, p.o.) | Model | Reference |
| Lung Injury Score | Significantly reduced | LPS-induced ARDS in BALB/c mice | [7][9] |
| Inflammatory Cell Infiltration | Markedly decreased | LPS-induced ARDS in BALB/c mice | [7][9] |
| Neutrophil Count in BALF | Significantly reduced | LPS-induced ARDS in BALB/c mice | [7] |
| Total T-cells, Monocytes, Macrophages in BALF | Decreased | LPS-induced ARDS in BALB/c mice | [7] |
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Study Population | Reference |
| Terminal Half-life (t1/2) | 19-30 hours | Healthy Male Volunteers | [10][11] |
| Absolute Oral Bioavailability | 74% (at 120 mg dose) | Healthy Male Volunteers | [10] |
| Food Effect | No significant effect observed | Healthy Male Volunteers | [10] |
Experimental Protocols
IRAK4 Biochemical Kinase Assay (Mobility Shift Assay)
This assay quantifies the enzymatic activity of IRAK4 and the inhibitory potential of compounds like this compound.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, fluorescently labeled peptide substrate, and ATP.
-
Procedure: The kinase reaction is initiated by combining the IRAK4 enzyme, the peptide substrate, and ATP in a buffer solution.
-
Inhibition: For inhibition studies, varying concentrations of this compound are pre-incubated with the IRAK4 enzyme before the addition of ATP and substrate.
-
Detection: The reaction mixture is then analyzed using a mobility shift assay, which separates the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility.
-
Data Analysis: The extent of phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cellular Assay for Cytokine Inhibition
This assay measures the ability of this compound to inhibit the production of inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.
-
Incubation: The stimulated cells are incubated for a further period (e.g., 20 hours) to allow for cytokine secretion.[12]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[7][8]
-
Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the stimulated control, and IC50 values are determined where applicable.
Selectivity and Pharmacokinetics
Kinase Selectivity
While comprehensive kinome-wide selectivity data for this compound is not publicly available in full detail, it is described as a selective IRAK4 inhibitor.[3] The discovery and optimization process focused on exploiting distinct features of the IRAK4 binding site to achieve good potency and selectivity.[2]
Pharmacokinetics
Clinical studies in healthy male volunteers have shown that this compound is orally bioavailable and has a long terminal half-life, supporting its development for chronic inflammatory conditions.[10][11] The pharmacokinetic profile indicates that a twice-daily dosing regimen is feasible for maintaining therapeutic concentrations.[11]
Conclusion
This compound (BAY-1834845/Zabedosertib) is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling pathway, leading to a broad suppression of pro-inflammatory cytokine production. Its favorable in vitro and in vivo activity, coupled with a promising pharmacokinetic profile in humans, underscores its potential as a therapeutic agent for a variety of immune-mediated diseases. Further clinical investigations are ongoing to fully elucidate its therapeutic efficacy and safety in patient populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44381 [onderzoekmetmensen.nl]
- 6. Zabedosertib - Wikipedia [en.wikipedia.org]
- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 12. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
An In-depth Technical Guide to the Irak4-IN-20 (Zabedosertib) Signaling Pathway
This technical guide provides a comprehensive overview of the signaling pathway, quantitative data, and experimental methodologies related to the selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Irak4-IN-20, also known as Zabedosertib (BAY 1834845). This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and oncology.
Core Signaling Pathway of IRAK4 and Inhibition by Zabedosertib
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune responses. It is a key component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), with the exception of TLR3. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the assembly of a multi-protein complex known as the Myddosome, where IRAK4 is a core component.
Within the Myddosome, IRAK4 becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2. This phosphorylation event triggers a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway (including p38 and JNK). The activation of these pathways culminates in the transcription and release of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which drive inflammatory responses.
Zabedosertib (this compound) is a potent and selective inhibitor of IRAK4 kinase activity. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation and subsequent activation of the kinase. This blockade of IRAK4's catalytic function effectively halts the downstream signaling cascade, leading to a significant reduction in the production of inflammatory mediators.
Quantitative Data for Zabedosertib (this compound)
The following tables summarize the key quantitative data for Zabedosertib (BAY 1834845), demonstrating its potency and effects in various experimental systems.
Table 1: In Vitro Potency of Zabedosertib
| Parameter | Value | Cell/System | Conditions | Reference |
| IC50 | 3.55 nM | Recombinant IRAK4 | Biochemical kinase assay | [1][2] |
| IC50 (TNF-α secretion) | 385 nM | Murine splenic cells | 1 µg/mL LPS stimulation for 24h | [3] |
| IC50 (TNF-α secretion) | 1270 nM | Rat splenic cells | 0.1 µg/mL LPS stimulation for 24h | [3] |
Table 2: In Vivo Efficacy of Zabedosertib in Animal Models
| Animal Model | Dosing | Effect | Reference |
| Imiquimod-induced psoriasis (mice) | 120 mg/kg b.i.d. (oral) | Significantly reduced skin perfusion and erythema | [3] |
| LPS-induced systemic inflammation (mice) | Not specified | ≥80% suppression of serum TNF-α and IL-6 | [3][4] |
| IL-1β-induced inflammation (mice) | Not specified | Dose-dependent blockade of inflammation | [3] |
Table 3: Pharmacokinetic Properties of Zabedosertib in Humans
| Parameter | Value | Study Population | Conditions | Reference |
| Terminal half-life | 19–30 hours | Healthy male volunteers | Single oral doses | [5][6] |
| Absolute oral bioavailability | 74% | Healthy male volunteers | 120 mg single dose | [5][6] |
| Mean accumulation ratio (AUC) | 1.04–1.62 | Healthy male volunteers | Multiple oral doses | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Zabedosertib.
IRAK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of IRAK4 inhibitors.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Zabedosertib (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of Zabedosertib in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for IRAK4, e.g., 25 µM), and MBP substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted IRAK4 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[5][7]
Cell-Based Cytokine Secretion Assay (LPS Stimulation)
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to measure the inhibitory effect of Zabedosertib on cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Zabedosertib dissolved in DMSO
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of Zabedosertib or vehicle (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.[8]
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Determine the inhibitory effect of Zabedosertib on cytokine secretion by comparing the levels in treated wells to the vehicle-treated, LPS-stimulated control wells.[9][10]
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of Zabedosertib in a psoriasis-like skin inflammation model.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
Zabedosertib formulated for oral administration
-
Vehicle control for oral administration
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Shave a small area on the back of each mouse.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days to induce psoriasis-like lesions.[1][11]
-
Administer Zabedosertib or vehicle orally to the mice daily, starting from the first day of imiquimod application (prophylactic regimen) or after the establishment of inflammation (therapeutic regimen).
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Measure the thickness of the ear and the shaved back skin daily using calipers.
-
Score the severity of the skin lesions using a modified PASI score.
-
At the end of the experiment, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis).
-
Evaluate the efficacy of Zabedosertib by comparing the changes in skin thickness, PASI scores, and inflammatory markers between the treated and vehicle control groups.[4][12]
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling cascade and the inhibitory action of Zabedosertib.
Experimental Workflow for IRAK4 Inhibitor Screening
Caption: A typical workflow for the screening and development of an IRAK4 inhibitor.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. imavita.com [imavita.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Irak4-IN-20 in Modulating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for the activation of downstream inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of a potent and selective IRAK4 inhibitor, Irak4-IN-20 (also known as BAY-1834845 or Zabedosertib), its mechanism of action, and its impact on innate immune responses. We present key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to IRAK4 and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as TLRs and IL-1Rs.[1] Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome.[2][3]
IRAK4, considered the "master IRAK," is the most upstream and essential kinase in this pathway.[1] Its activation through autophosphorylation initiates a phosphorylation cascade, leading to the activation of IRAK1 and IRAK2.[4][5] This sequence of events culminates in the activation of TRAF6, an E3 ubiquitin ligase, which triggers downstream signaling pathways that result in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[1][2] Given its pivotal role, targeting IRAK4 kinase activity with small molecule inhibitors presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions.[6][7]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (BAY-1834845 / Zabedosertib) is a potent, selective, and orally active small molecule inhibitor of IRAK4.[8][9][10] It has demonstrated significant anti-inflammatory properties in various preclinical models.[10]
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (IRAK4) | 3.55 nM | Biochemical kinase assay (Mobility Shift Assay) | [11] |
| IC50 (TNF-α release) | 2.3 µM | LPS-stimulated THP-1 cells | [2][12] |
| IC50 (FLT3) | >10 µM | Biochemical kinase assay | [12] |
| IC50 (TrkA) | ~1-10 µM | Biochemical kinase assay | [12] |
Table 1: In Vitro Potency and Selectivity of this compound.
| Parameter | Species | Value | Dose/Route | Reference |
| Blood Clearance (CLblood) | Rat | 0.31 L/h/kg | Intravenous | [2] |
| Volume of Distribution (Vss) | Rat | 1.3 L/kg | Intravenous | [2] |
| Terminal Half-life (t1/2) | Rat | 2.9 h | Intravenous | [2] |
| Oral Bioavailability (F) | Rat | 41% | Oral | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, IRAK1 and IRAK2.[13] This blockade effectively halts the propagation of the inflammatory signal, leading to a reduction in the activation of NF-κB and MAPK pathways and a subsequent decrease in the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.
Biochemical IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (Thermo Fisher Scientific)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Prepare a 2X solution of IRAK4 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 2X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the 2X IRAK4/antibody solution to each well.
-
Add 10 µL of the 2X Kinase Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.[14]
Cellular Assay: Inhibition of Cytokine Secretion in THP-1 Cells
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Differentiate the THP-1 monocytes into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours at 37°C and 5% CO2.[15]
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce cytokine production.[16]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.[17]
Western Blot for IRAK1 Phosphorylation
This method is used to detect the phosphorylation of IRAK1, a direct downstream target of IRAK4, as a measure of target engagement.
Materials:
-
Differentiated THP-1 cells
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and differentiate THP-1 cells as described in section 4.2.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRAK1 for loading control.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the evaluation of an IRAK4 inhibitor and the logical relationship of the key experimental components.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity with demonstrated anti-inflammatory effects. Its ability to block the crucial upstream kinase in the TLR/IL-1R signaling pathway makes it a valuable tool for researchers studying innate immunity and a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of this compound and other novel IRAK4 inhibitors. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. moleculardevices.com [moleculardevices.com]
- 17. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
The Biological Function of IRAK4 Inhibition by Irak4-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 plays a pivotal role in the initiation and amplification of inflammatory responses. Dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the biological function of IRAK4 inhibition by a potent and selective small molecule inhibitor, Irak4-IN-20 (also known as Zabedosertib and BAY-1834845). We will explore its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows.
Introduction to IRAK4 and its Role in Immunity
The innate immune system constitutes the first line of defense against invading pathogens and endogenous danger signals. This response is primarily mediated by pattern recognition receptors (PRRs), including the TLRs and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), which in turn recruits and activates IRAK4.[1][2][3]
IRAK4's activation is a crucial checkpoint in the signaling cascade. It functions both as a kinase and a scaffold protein.[2][4] As a kinase, IRAK4 autophosphorylates and then phosphorylates other members of the IRAK family, particularly IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of key transcription factors such as NF-κB and AP-1.[3][5] This leads to the production of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[6][7] The scaffolding function of IRAK4 is essential for the assembly of the "Myddosome," a multiprotein signaling complex critical for signal propagation.[2][4] Given its central role, targeting IRAK4 with small molecule inhibitors presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[6][8]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (Zabedosertib, BAY-1834845) is an orally active small molecule inhibitor of IRAK4.[8][9] It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 3.55 nM.[9] By selectively binding to the ATP-binding site of IRAK4, this compound effectively blocks its kinase activity, thereby preventing the downstream phosphorylation events and subsequent inflammatory cytokine production.[6]
Biological Functions of IRAK4 Inhibition by this compound
The primary biological function of this compound is the suppression of inflammatory responses mediated by TLR and IL-1R signaling. This is achieved through the inhibition of pro-inflammatory cytokine and chemokine production.
In Vitro Efficacy
Studies using human peripheral blood mononuclear cells (PBMCs) and whole blood have demonstrated the potent anti-inflammatory effects of this compound.
-
Inhibition of Cytokine Secretion in Human PBMCs: Treatment of lipopolysaccharide (LPS)-stimulated human PBMCs with this compound (at a concentration of 500 nM for 20 hours) effectively decreases the secretion of multiple inflammatory cytokines, including IL-1β, IFN-γ, TNF-α, and IL-17.[8]
In Vivo Efficacy
Preclinical animal models have further substantiated the anti-inflammatory properties of this compound in vivo.
-
Mouse Model of Acute Respiratory Distress Syndrome (ARDS): In a mouse model of LPS-induced ARDS, oral administration of this compound (150 mg/kg) effectively prevents acute lung injury.[10] The treatment leads to a remarkable decrease in inflammatory cell infiltration into the lung tissue and a reduction in the neutrophil count in the bronchoalveolar lavage fluid (BALF).[10] Furthermore, it reduces the numbers of total T cells, monocytes, and macrophages.[10]
-
Inhibition of LPS and Imiquimod-Induced Inflammation: this compound has been shown to inhibit inflammation induced by IL-1β, LPS, and imiquimod in a dose-dependent manner in mice.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Stimulus | Reference |
| IC50 | 3.55 nM | Recombinant IRAK4 | - | [9] |
| Cytokine Inhibition | Decreased secretion | Human PBMCs | LPS (concentration not specified) | [8] |
| IL-1β | Significant reduction | Human PBMCs | LPS | [8] |
| IFN-γ | Significant reduction | Human PBMCs | LPS | [8] |
| TNF-α | Significant reduction | Human PBMCs | LPS | [8] |
| IL-17 | Significant reduction | Human PBMCs | LPS | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse ARDS (LPS-induced) | 150 mg/kg, p.o. (once or twice) | - Prevents lung injury- Decreased inflammatory cell infiltration- Reduced neutrophil count in BALF- Reduced T-cells, monocytes, and macrophages | [10] |
| Mouse Inflammation (IL-1β-induced) | 40-80 mg/kg, p.o. (once) | - Dose-dependent inhibition of inflammation | [8] |
| Mouse Inflammation (LPS-induced) | 10-40 mg/kg, p.o. (once) | - Dose-dependent inhibition of inflammation | [8] |
| Mouse Inflammation (Imiquimod-induced) | 15-150 mg/kg, p.o. (twice daily for 7 days) | - Inhibition of inflammation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro LPS-Stimulated Human PBMC Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of inflammatory cytokines by human PBMCs stimulated with LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
96-well cell culture plates
-
ELISA kits for human IL-1β, IFN-γ, TNF-α, and IL-17
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of medium.
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentrations of IL-1β, IFN-γ, TNF-α, and IL-17 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Mouse Model of LPS-Induced Acute Respiratory Distress Syndrome (ARDS)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ARDS.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device
-
Surgical instruments
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Hemocytometer or automated cell counter
-
ELISA kits for mouse cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Prepare a formulation of this compound for oral gavage. Administer this compound (e.g., 150 mg/kg) or the vehicle control to the mice.
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Intratracheal LPS Instillation: Once the mice are fully anesthetized, carefully expose the trachea through a small incision. Using a specialized intratracheal instillation device, administer a single dose of LPS (e.g., 5 mg/kg in 50 µL of sterile PBS) into the lungs.
-
Monitoring: Monitor the mice for signs of distress and recovery from anesthesia.
-
Sample Collection (e.g., 24 hours post-LPS):
-
Anesthetize the mice.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and insert a cannula. Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs to collect BAL fluid.
-
Lung Tissue Collection: Perfuse the lungs with PBS and harvest the lung tissue for histological analysis.
-
-
BAL Fluid Analysis:
-
Cell Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count using a hemocytometer or an automated cell counter.
-
Cytokine Measurement: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using specific ELISA kits.
-
-
Histological Analysis: Fix the lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and the experimental workflows.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for the In Vitro PBMC Cytokine Inhibition Assay.
Caption: Workflow for the In Vivo Mouse Model of ARDS.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity that demonstrates significant anti-inflammatory effects both in vitro and in vivo. By targeting a key upstream regulator of the innate immune response, this compound effectively suppresses the production of a broad range of pro-inflammatory cytokines. The data presented in this technical guide highlight the potential of IRAK4 inhibition as a therapeutic strategy for inflammatory and autoimmune diseases. The detailed experimental protocols provide a foundation for researchers to further investigate the biological functions of IRAK4 and the therapeutic potential of its inhibitors.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rivm.nl [rivm.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 9. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Irak4-IN-20 (Zabedosertib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Irak4-IN-20, also known as Zabedosertib (BAY 1834845). The information presented herein is curated from publicly available scientific literature and is intended for an audience with a background in cellular biology, pharmacology, and drug development.
Introduction to this compound (Zabedosertib)
This compound, identified as Zabedosertib (BAY 1834845), is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By targeting IRAK4, Zabedosertib effectively modulates downstream inflammatory signaling.
Quantitative Data on Target Engagement and Cellular Activity
The following tables summarize the key quantitative data for Zabedosertib, providing insights into its potency, selectivity, and cellular effects.
Table 1: In Vitro Potency of Zabedosertib
| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| IRAK4 | Biochemical Kinase Assay | 3.55 | 1 mM | [1][2] |
Table 2: Kinase Selectivity Profile of Zabedosertib (KINOMEscan)
This table presents a selection of kinases from a KINOMEscan panel of 456 kinases, highlighting the selectivity of Zabedosertib at a concentration of 1 µM. The data is presented as the percentage of control, where a lower percentage indicates stronger binding.
| Kinase Target | Percentage of Control (%) @ 1 µM |
| IRAK4 | 0 |
| IRAK1 | 1.1 |
| IRAK3 | 10 |
| TrkB | 1.5 |
| FLT3 | 35 |
| TrkA | 14 |
| Selected other kinases | >35 |
Note: The complete KINOMEscan data can be found in the supplementary information of the primary publication on the discovery of Zabedosertib.[3]
Table 3: Cellular Activity of Zabedosertib
| Cell Line/System | Stimulus | Measured Effect | IC50 (nM) | Reference |
| Human Whole Blood | LPS | TNF-α production | ~10-100 | [4] |
| Human Whole Blood | LPS | IL-6 production | ~10-100 | [4] |
| Human Whole Blood | LPS | IL-8 production | ~10-100 | [5] |
| Rat Splenic Cells | LPS | TNF-α secretion | Potent inhibition | [6] |
Signaling Pathways and Mechanism of Action
Zabedosertib exerts its effects by inhibiting the kinase activity of IRAK4. This action interrupts the TLR/IL-1R signaling cascade at a critical early step.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] for TLR4, or IL-1β for IL-1R), the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Phosphorylated IRAK1 becomes an active kinase, which then interacts with TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases (p38, JNK). This cascade ultimately results in the transcription and release of pro-inflammatory cytokines and chemokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Zabedosertib.
In Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Zabedosertib (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction master mix by diluting the IRAK4 enzyme and MBP substrate to their final desired concentrations in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Serially dilute Zabedosertib in DMSO, and then further dilute in Kinase Assay Buffer to create a 10X inhibitor solution series.
-
Add 5 µL of the 10X inhibitor solution to the wells of the assay plate. For control wells, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Cytokine Release Assay
This protocol describes a method to assess the effect of Zabedosertib on the production of inflammatory cytokines in human whole blood stimulated with LPS.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
LPS (from E. coli)
-
Zabedosertib (or other test compounds) serially diluted in DMSO
-
RPMI 1640 medium
-
ELISA kits for TNF-α, IL-6, and IL-8
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of Zabedosertib in RPMI 1640. Add 10 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 10 µL of RPMI 1640 with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to achieve a final concentration of 100 ng/mL in the wells. For unstimulated controls, add 10 µL of RPMI 1640.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-6, and IL-8 in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated control and determine the IC50 values.
Western Blot Analysis of IRAK1 Phosphorylation
This protocol outlines a method to detect the inhibition of IRAK4 activity in cells by measuring the phosphorylation of its direct substrate, IRAK1.
Materials:
-
THP-1 cells (or other suitable monocytic cell line)
-
RPMI 1640 medium supplemented with 10% FBS
-
LPS
-
Zabedosertib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents and imaging system
Procedure:
-
Seed THP-1 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Zabedosertib or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 (Thr209) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IRAK1 and GAPDH to ensure equal protein loading and to assess the total levels of IRAK1.
Logical Relationships and Downstream Consequences
The inhibition of IRAK4 by Zabedosertib has a cascade of downstream effects, ultimately leading to the suppression of the inflammatory response.
Conclusion
Zabedosertib (this compound) is a highly potent and selective inhibitor of IRAK4. It effectively targets the kinase activity of IRAK4, leading to the disruption of the TLR/IL-1R signaling cascade. This results in the reduced activation of downstream pathways such as NF-κB and MAPKs, and a subsequent decrease in the production of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on IRAK4-targeted therapies for inflammatory and autoimmune diseases. Further investigation into the broader cellular effects through techniques like quantitative proteomics will continue to refine our understanding of the complete cellular target landscape of this promising inhibitor.
References
- 1. Targeted Proteomics < Proteomics [medicine.yale.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. medchemexpress.com [medchemexpress.com]
Downstream Effects of IRAK4 Inhibition by Irak4-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the downstream consequences of inhibiting IRAK4, with a focus on the effects of Irak4-IN-20, a potent and selective IRAK4 inhibitor. We will explore the molecular mechanism of IRAK4 signaling, present quantitative data on the impact of its inhibition on inflammatory mediators, detail relevant experimental protocols, and visualize the key pathways and workflows.
The IRAK4 Signaling Cascade: A Central Inflammatory Pathway
IRAK4 is a key mediator in the MyD88-dependent signaling pathway, which is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like IL-1β.[1][2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form the "Myddosome" complex.[3] This proximity facilitates the trans-autophosphorylation and activation of IRAK4.[4]
Activated IRAK4 then phosphorylates and activates IRAK1, initiating a cascade of downstream events.[3][5] This includes the recruitment of the E3 ubiquitin ligase Pellino, leading to the K63-linked polyubiquitination of IRAK1.[5] This ubiquitinated IRAK1 serves as a scaffold to recruit and activate TRAF6, which subsequently activates the TAK1 complex.[6] TAK1, a MAP3K, then activates two major downstream signaling arms:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IKK complex (IKKα, IKKβ, IKKγ), which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][4]
-
The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, leading to the phosphorylation and activation of p38, JNK, and to a lesser extent, ERK.[1][3] These MAPKs activate other transcription factors, such as AP-1, which also contribute to the inflammatory gene expression program.[2]
Visualization of the IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Quantitative Downstream Effects of IRAK4 Inhibition
Inhibition of IRAK4 kinase activity by small molecules like this compound leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from studies on potent and selective IRAK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| BAY-1834845 | IRAK4 | 3.55 | [7] |
| HS-243 | IRAK4 | 20 | [8] |
| HS-243 | IRAK1 | 24 | [8] |
Table 2: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulus | Cytokine | Inhibitor (Concentration) | % Inhibition (approx.) | Reference |
| LPS | IL-1β | BAY-1834845 (500 nM) | >80% | [7] |
| LPS | TNF-α | BAY-1834845 (500 nM) | >80% | [7] |
| LPS | IL-6 | IRAK4 inhibitor | Dose-dependent | [9] |
| LPS | IL-17 | BAY-1834845 (500 nM) | >70% | [7] |
| LPS | IFN-γ | BAY-1834845 (500 nM) | >60% | [7] |
| RA Synovial Fluid | IL-6 | IRAK4 inhibitor | EC₅₀ ~27 nM | [9] |
| RA Synovial Fluid | IL-8 | IRAK4 inhibitor | EC₅₀ ~26 nM | [9] |
| RA Synovial Fluid | TNF-α | IRAK4 inhibitor | EC₅₀ ~28 nM | [9] |
Table 3: Effects on Downstream Signaling Pathways
| Cell Type | Stimulus | Downstream Target | Effect of IRAK4 Inhibition | Reference |
| Human Dermal Fibroblasts | IL-1β | NF-κB (p65) Phosphorylation | Minimal effect | [10] |
| Human Dermal Fibroblasts | IL-1β | MAPK (ERK, JNK, p38) Phosphorylation | Minimal effect | [10] |
| Human Monocytes | R848 (TLR7/8 agonist) | NF-κB (p65) Phosphorylation | Minimal effect | [10] |
| Human Monocytes | R848 (TLR7/8 agonist) | MAPK (ERK, JNK, p38) Phosphorylation | Minimal effect | [10] |
| Murine Macrophages | LPS (TLR4 agonist) | p38, ERK, JNK Phosphorylation | Impaired | [1] |
| Murine Macrophages | Pam3Cys (TLR2 agonist) | p38, ERK, JNK Phosphorylation | Severely deficient | [11] |
These data highlight that while the primary role of IRAK4 kinase activity is critical for robust cytokine production, its impact on the activation of NF-κB and MAPK pathways can be cell-type specific.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of IRAK4 inhibitors.
In Vitro IRAK4 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the diluted inhibitor, recombinant IRAK4 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of the In Vitro Kinase Assay Workflow
Caption: A generalized workflow for an in vitro IRAK4 kinase assay.
Cellular Cytokine Release Assay
This assay quantifies the effect of an IRAK4 inhibitor on the production and secretion of inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
This compound or other test compounds
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Plate the cells at a desired density and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with the chosen agonist (e.g., LPS at 100 ng/mL) for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the EC₅₀ of the inhibitor for the suppression of each cytokine.
Western Blot Analysis of Signaling Pathway Phosphorylation
This method is used to assess the effect of IRAK4 inhibition on the activation of downstream signaling proteins.
Materials:
-
Relevant cell line or primary cells
-
Stimulant (e.g., IL-1β or LPS)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture and treat the cells with the inhibitor and stimulant as described in the cytokine release assay, but for shorter time points (e.g., 15-60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target signaling proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound, as a potent and selective IRAK4 inhibitor, is expected to effectively suppress the inflammatory cascade downstream of TLR and IL-1R activation. The primary downstream effect is a marked reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While the kinase activity of IRAK4 is crucial for this cytokine response, its role in the direct activation of NF-κB and MAPK signaling pathways appears to be more nuanced and may vary depending on the cell type. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other IRAK4 inhibitors in preclinical drug development. Further investigation into the precise molecular interactions and the full spectrum of downstream effects in various disease models will continue to elucidate the therapeutic potential of targeting this central inflammatory kinase.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
The Role of IRAK4-IN-20 in Toll-Like Receptor (TLR) Signaling: A Technical Guide
Abstract: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It is a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R). Due to its pivotal role in propagating inflammatory signals, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[1][2][3] IRAK4-IN-20, also known as BAY-1834845, is a potent and orally active small-molecule inhibitor of IRAK4's kinase activity.[4][5] This technical guide provides an in-depth overview of the TLR signaling pathway, elucidates the specific role of IRAK4 within this cascade, and details the mechanism of action of this compound. It includes quantitative data, detailed experimental protocols for studying IRAK4 inhibition, and visual diagrams to illustrate key pathways and workflows, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system provides the first line of defense against pathogens. This response is initiated by pattern recognition receptors (PRRs) that recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and host-derived damage-associated molecular patterns (DAMPs).[6][7] Toll-like receptors (TLRs) are a major family of PRRs, with different members localized to either the cell surface or endosomal compartments to detect a wide array of microbial components.[7][8]
Upon ligand binding, most TLRs (with the notable exception of TLR3) initiate a signaling cascade by recruiting the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9] This event triggers the assembly of a higher-order signaling complex called the Myddosome.[10][11] IRAK4 is the apical kinase in this complex, and its activation is the crucial, rate-limiting step for downstream signal transduction.[1][12] IRAK4 possesses both an essential kinase function and a scaffolding function, both of which are critical for activating subsequent kinases and transcription factors that drive the expression of pro-inflammatory cytokines and chemokines.[1][13] Consequently, inhibiting IRAK4 kinase activity is a highly attractive strategy for attenuating pathological inflammation.
The TLR/MyD88/IRAK4 Signaling Pathway
The canonical MyD88-dependent signaling pathway is a well-orchestrated cascade of protein-protein interactions and enzymatic activations.
-
Receptor Activation and Myddosome Assembly: Ligand binding to a TLR induces receptor dimerization, bringing their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity. This conformational change facilitates the recruitment of the adaptor protein MyD88.[7][10] MyD88 then recruits IRAK4 through interactions between their respective death domains.[13] This initial complex further recruits IRAK1 or IRAK2, leading to the formation of the helical Myddosome signaling platform.[10]
-
IRAK4 Activation and Downstream Phosphorylation: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1.[9][14] This phosphorylation event is a critical step that fully activates IRAK1's kinase activity and causes it to dissociate from the complex.[9][12]
-
TRAF6 Recruitment and Activation: The activated IRAK1 recruits the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6).[10] TRAF6, in turn, catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex.[6]
-
Activation of Transcription Factors: The activated TAK1 complex subsequently phosphorylates and activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This targets IκB for degradation, allowing the nuclear factor κB (NF-κB) transcription factor to translocate to the nucleus.[12]
-
The MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including JNK and p38.[9][12]
-
-
Pro-inflammatory Gene Expression: Once in the nucleus, NF-κB and other transcription factors like AP-1 (activated by the MAPK pathway) orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9][11]
This compound acts by directly binding to the ATP-binding pocket of IRAK4, inhibiting its kinase activity. This prevents the phosphorylation and activation of IRAK1, effectively halting the entire downstream signaling cascade.
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (BAY-1834845) is a well-characterized, orally bioavailable small molecule designed to selectively inhibit the kinase function of IRAK4. Its high potency allows for effective blockade of TLR/IL-1R signaling at nanomolar concentrations in biochemical assays and effective pathway inhibition in cellular and in vivo models.
Data Presentation
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [4] |
| Synonym | BAY-1834845 | [4][5][11] |
| Biochemical IC₅₀ | 3.55 nM | [4][15] |
| Cellular Assay | Inhibition of inflammatory cytokine secretion | [4] |
| Cell System | Lipopolysaccharide (LPS)-stimulated human PBMCs | [4] |
| Effective Concentration | 500 nM |[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Key Effect | Reference(s) |
|---|
| Mouse Acute Respiratory Distress Syndrome (ARDS) | 150 mg/kg | Oral (p.o.) | Effectively prevents ARDS development |[4] |
Experimental Protocols for Studying IRAK4 Inhibition
This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.
Biochemical Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4 protein.
Principle: The assay quantifies the conversion of ATP to ADP, which is a direct product of kinase activity. The Transcreener® ADP² Kinase Assay is a common fluorescence polarization (FP)-based method used for this purpose.[14]
Protocol:
-
Reagent Preparation:
-
IRAK4 Enzyme: Recombinant human IRAK4 (e.g., 1.25 nM final concentration).[14]
-
Substrate: A peptide substrate derived from IRAK1.
-
ATP: At a concentration near the Km for IRAK4.
-
Inhibitor: Serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Detection Mix: ADP² Antibody-IRDye® TRF and ADP Alexa633 Tracer.
-
-
Assay Procedure:
-
Add 2.5 µL of 4x IRAK4 enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of 4x this compound dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mix.
-
Incubate for 90 minutes at room temperature.[14]
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader capable of measuring fluorescence polarization.
-
Convert FP values to the amount of ADP generated.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition in primary human immune cells.
Principle: Primary human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with a TLR agonist (e.g., LPS) to induce IRAK4-dependent cytokine production. The inhibitory effect of this compound is quantified by measuring the reduction in cytokine levels in the cell culture supernatant.[4][15]
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
-
Assay Procedure:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound. Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4). Include unstimulated and vehicle-only controls.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
In Vivo LPS-Induced Cytokine Release Model
This pharmacodynamic (PD) model assesses the ability of an inhibitor to block TLR signaling in a living organism.
Principle: Mice are dosed with the IRAK4 inhibitor prior to being challenged with a systemic injection of LPS. The extent of IRAK4 engagement is determined by measuring the reduction of key pro-inflammatory cytokines in the blood.[11]
Protocol:
-
Animals: Use C57BL/6 mice, acclimatized for at least one week.
-
Dosing: Administer this compound or vehicle via oral gavage (p.o.). Doses can range based on pharmacokinetic properties (e.g., 1-150 mg/kg).
-
LPS Challenge: At a specified time post-dose (e.g., 1 hour), administer a sub-lethal dose of LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection.
-
Blood Collection: At the peak of cytokine response (typically 1.5-2 hours post-LPS challenge), collect blood via terminal cardiac puncture or retro-orbital sinus sampling.
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.
-
Analyze plasma cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis:
-
Compare cytokine levels in inhibitor-treated groups to the vehicle-treated group to determine the percent inhibition at each dose.
-
Conclusion and Future Directions
IRAK4 stands as a cornerstone of the innate immune response, making it a compelling target for therapeutic intervention in inflammatory diseases. This compound (BAY-1834845) is a powerful chemical probe and clinical candidate that has been instrumental in validating the therapeutic hypothesis of IRAK4 kinase inhibition.[11] By potently and selectively blocking the initial phosphorylation event within the Myddosome, this compound effectively shuts down the production of a broad range of downstream inflammatory mediators.
The detailed experimental protocols provided herein represent the standard methodologies used to identify and characterize IRAK4 inhibitors from initial biochemical screening to cellular and in vivo validation. Future research in this area continues to explore the distinct roles of IRAK4's kinase and scaffolding functions. The development of new modalities, such as Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein, may offer a different and potentially more profound therapeutic effect compared to kinase inhibition alone by eliminating both functions.[17][18] Continued investigation using specific tools like this compound will be crucial for dissecting these functions and advancing novel treatments for diseases driven by aberrant TLR signaling.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Toll-Like Receptors (TLRs): Structure, Functions, Signaling, and Role of Their Polymorphisms in Colorectal Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
The Impact of Irak4-IN-20 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-20, also known as Zabedosertib and BAY-1834845, is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] Dysregulation of this pathway is implicated in the overproduction of pro-inflammatory cytokines that drive the pathogenesis of these conditions.[2][3] This technical guide provides an in-depth overview of the effect of this compound on cytokine production, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 functions as a central node in the innate immune response.[3] Upon activation of TLRs (excluding TLR3) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or the IL-1R family by their respective cytokines, the adaptor protein MyD88 is recruited.[3][4] MyD88 then recruits IRAK4, leading to the formation of a protein complex known as the Myddosome.[3] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2.[3][5] This phosphorylation cascade triggers downstream signaling through TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the MAPK pathway.[3][6] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[7][8]
This compound exerts its anti-inflammatory effects by binding to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity.[4] This action effectively blocks the downstream signaling cascade, leading to a significant reduction in the production of inflammatory mediators.[7]
Quantitative Data on Cytokine Inhibition
The inhibitory activity of this compound has been quantified in various in vitro, ex vivo, and in vivo models. The data consistently demonstrates a potent and broad-spectrum suppression of pro-inflammatory cytokine production.
In Vitro Kinase and Cellular Assays
| Parameter | Value | Cell/System | Conditions | Reference |
| IRAK4 Kinase Activity (IC50) | 3.55 nM | Purified Enzyme | In vitro kinase assay | [9] |
| TNF-α Secretion (IC50) | 385 nM | Murine Splenic Cells | 24h LPS stimulation | [10] |
| TNF-α Secretion (IC50) | 1270 nM | Rat Splenic Cells | 24h LPS stimulation | [10] |
Ex Vivo Human Whole Blood Assays
The following table summarizes the percentage of cytokine inhibition by this compound in human whole blood stimulated with various TLR agonists.
| Cytokine | Stimulant | This compound Concentration | % Inhibition (vs. Placebo) | Reference |
| TNF-α | R848 (TLR7/8 agonist) | Not specified | 87% | [11] |
| IL-6 | R848 (TLR7/8 agonist) | Not specified | 77% | [11] |
| IL-1β, IFN-γ, TNF-α, IL-17 | LPS (TLR4 agonist) | 500 nM | Effective decrease reported | [9] |
In Vivo Studies in Healthy Volunteers
In a study with healthy male volunteers, oral administration of this compound led to a significant reduction in systemic cytokine levels following an intravenous LPS challenge.
| Cytokine/Marker | This compound Treatment | % Suppression (vs. Placebo) | Reference |
| Serum TNF-α | Twice daily for 7 days | ≥80% | [12] |
| Serum IL-6 | Twice daily for 7 days | ≥80% | [12] |
| Serum IL-8 | Twice daily for 7 days | Significant inhibition reported | [8][12] |
| C-reactive protein | Twice daily for 7 days | Significant inhibition reported | [12] |
| Procalcitonin | Twice daily for 7 days | Significant inhibition reported | [12] |
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IRAK4 kinase activity.
-
Methodology:
-
Purified recombinant human IRAK4 enzyme is used.
-
The assay is typically performed in a 96-well or 384-well plate format.
-
This compound is serially diluted to a range of concentrations.
-
The inhibitor is pre-incubated with the IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a generic kinase substrate peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ex Vivo Human Whole Blood Cytokine Release Assay
-
Objective: To measure the effect of this compound on cytokine production in a physiologically relevant human matrix.
-
Methodology:
-
Freshly drawn heparinized whole blood is obtained from healthy donors.
-
The blood is pre-incubated with various concentrations of this compound or vehicle control (DMSO).
-
The blood is then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.
-
The samples are incubated for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Following incubation, plasma is separated by centrifugation.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the plasma are quantified using a validated immunoassay method, such as ELISA or a multiplex cytokine assay (e.g., Luminex).
-
The percentage of inhibition is calculated relative to the vehicle-treated, stimulated control.
-
In Vivo Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
-
Objective: To assess the in vivo pharmacodynamic effect of this compound on systemic inflammatory responses.
-
Methodology:
-
Healthy volunteers are administered a fixed oral dose of this compound or placebo over a defined period (e.g., twice daily for 7 days).[12]
-
At the end of the treatment period, a systemic inflammatory response is induced by a single intravenous injection of a low dose of LPS (e.g., 1 ng/kg).[12]
-
Blood samples are collected at multiple time points before and after the LPS challenge.
-
Serum or plasma is isolated from the blood samples.
-
A panel of inflammatory cytokines (TNF-α, IL-6, IL-8) and acute-phase proteins (C-reactive protein, procalcitonin) are measured using validated immunoassays.[8][12]
-
The area under the curve (AUC) of the cytokine response over time is calculated and compared between the this compound and placebo groups to determine the extent of suppression.
-
Mandatory Visualizations
Signaling Pathway
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Ex Vivo Whole Blood Assay
Caption: Workflow for the ex vivo whole blood cytokine release assay.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, which translates into robust suppression of pro-inflammatory cytokine production across a variety of experimental systems. The data summarized in this guide highlights its potential as a therapeutic agent for immune-mediated inflammatory diseases. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other IRAK4 inhibitors in preclinical and clinical research settings. The visualization of the signaling pathway and experimental workflow serves to contextualize the mechanism of action and the methods used to evaluate its efficacy.
References
- 1. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization | bioRxiv [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
IRAK4-IN-20: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/theronine kinase that functions as a central node in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is a key driver in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis.[2][4] As a result, IRAK4 has emerged as a highly promising therapeutic target for the development of novel immunomodulatory agents. This technical guide provides an in-depth overview of IRAK4-IN-20 (also known as Zabedosertib or BAY-1834845), a potent and selective inhibitor of IRAK4, for its application in autoimmune disease research.
Mechanism of Action
This compound is an orally active, small molecule inhibitor that targets the ATP-binding site of IRAK4, thereby blocking its kinase activity.[5][6] The inhibition of IRAK4 kinase activity disrupts the downstream signaling cascade that is essential for the production of pro-inflammatory cytokines and chemokines.[1][2] This targeted inhibition of IRAK4-mediated signaling has been shown to effectively suppress inflammatory responses in a variety of preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | System | Agonist | Readout | IC50 | Reference |
| IRAK4 Kinase Assay | Recombinant Human IRAK4 | - | Kinase Activity | 3.55 nM | [6] |
| Human Whole Blood Assay | Human Whole Blood | Lipopolysaccharide (LPS) | TNFα release | ~385 nM (murine cells) | [7] |
| Human Whole Blood Assay | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 release | 86 nM | [8] |
| Human PBMC Assay | Human Peripheral Blood Mononuclear Cells | LPS | Cytokine Secretion (IL-1, IFN-γ, TNF-α, IL-17) | Effective at 500 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Disease Induction | Dosing Regimen | Key Findings | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | Mouse (BALB/c) | Intratracheal LPS | 150 mg/kg, p.o., twice | Significantly prevented lung injury and reduced inflammatory cell infiltration. | [9] |
| IL-1β-induced Inflammation | Mouse (BALB/c) | Intraperitoneal IL-1β | 40-80 mg/kg, p.o., once | Dose-dependently blocked IL-1β-induced inflammation. | [6] |
| LPS-induced Inflammation | Mouse | Intraperitoneal LPS | 10-40 mg/kg, p.o., once | Dose-dependently inhibited LPS-induced inflammation. | [6] |
| Imiquimod-induced Skin Inflammation | Healthy Human Volunteers | Topical Imiquimod | 120 mg, b.i.d., for 7 days | Significantly reduced imiquimod-induced skin perfusion and erythema. | [7] |
| Systemic LPS Challenge | Healthy Human Volunteers | Intravenous LPS | 120 mg, b.i.d., for 7 days | ≥80% suppression of serum TNF-α and IL-6 responses. | [7] |
Experimental Protocols
In Vitro Assay: Human Whole Blood Assay for Cytokine Release
This protocol is a representative method for assessing the inhibitory effect of this compound on TLR-mediated cytokine production in a physiologically relevant setting.
1. Blood Collection and Preparation:
-
Collect whole blood from healthy human donors into heparinized tubes.
-
Use the blood within 2 hours of collection.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in a suitable vehicle (e.g., 0.5% methylcellulose) to achieve the desired final concentrations.
3. Stimulation and Incubation:
-
Aliquot 180 µL of fresh whole blood into a 96-well plate.
-
Add 20 µL of the diluted this compound or vehicle control to each well.
-
Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 20 µL of a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL, to stimulate the blood.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement:
-
After incubation, centrifuge the plates at 1000 x g for 10 minutes to pellet the cells.
-
Collect the plasma supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using a validated ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percent inhibition of cytokine release for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Model: LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice
This protocol describes a model to evaluate the efficacy of this compound in a setting of severe, acute inflammation.
1. Animals:
-
Use male BALB/c mice, 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
2. ARDS Induction:
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill 50 µL of Lipopolysaccharide (LPS) from E. coli O55:B5 at a concentration of 1 mg/mL to induce acute lung injury.
3. Dosing:
-
For a prevention protocol, administer this compound (e.g., 150 mg/kg) orally 30 minutes before and 6 hours after LPS instillation.[9]
-
For a therapeutic protocol, administer this compound orally at set time points (e.g., 4 and 12 hours) after LPS instillation.
4. Outcome Assessment (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile PBS.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Count the total and differential immune cells (e.g., neutrophils, macrophages) in the cell pellet.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in the BAL supernatant by ELISA.
-
-
Histopathology:
-
Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the lung injury based on parameters such as alveolar congestion, hemorrhage, and inflammatory cell infiltration by a blinded pathologist.
-
-
Gene Expression Analysis:
-
Isolate RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.
-
5. Data Analysis:
-
Compare the outcome measures between the this compound-treated group, a vehicle control group, and potentially a positive control group (e.g., dexamethasone).
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
Visualizations
References
- 1. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 3. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to IRAK4-IN-20 (Zabedosertib) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRAK4-IN-20, also known as Zabedosertib (BAY 1834845), is a potent and selective, orally active inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] These pathways are integral to the innate immune system and, when dysregulated, can contribute to the pathogenesis of various inflammatory diseases and cancers.[5][6] In the context of oncology, particularly in hematologic malignancies, the IRAK4 signaling cascade is often co-opted to promote cancer cell survival and proliferation.[4][7] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available quantitative data from cell line studies, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome.[4][5] Within this complex, IRAK4 becomes activated and subsequently phosphorylates downstream substrates, including IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of TRAF6, an E3 ubiquitin ligase, which ultimately triggers the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation.[4][5]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade of IRAK4's catalytic function prevents the phosphorylation of its downstream targets, effectively shutting down the signaling cascade and the subsequent activation of NF-κB and MAPK.[4][5]
Signaling Pathway Diagram
Quantitative Data from Cell Line Studies
The primary focus of published research on this compound (Zabedosertib) has been on its anti-inflammatory properties. However, some studies have utilized cell lines relevant to oncology, particularly hematologic malignancies. The following table summarizes the available quantitative data.
| Compound Name | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound (Zabedosertib, BAY 1834845) | IRAK4 | Biochemical Kinase Assay | - | 3.55 nM | [1][3] |
| This compound (Zabedosertib, BAY 1834845) | IRAK4-mediated signaling | LPS-induced TNF-α release | THP-1 (Human monocytic leukemia) | 2.3 µM | [5] |
Note: The available data on the direct anti-proliferative or pro-apoptotic effects of this compound in a broad panel of cancer cell lines is limited in the public domain. The provided data for THP-1 cells reflects the inhibition of an inflammatory response rather than a direct measure of anti-cancer cytotoxicity.
Experimental Protocols
Detailed experimental protocols for the use of this compound in cancer cell line studies are not extensively published. However, based on the available literature and standard methodologies, the following protocols can be adapted for the evaluation of this compound in relevant cancer cell models.
Cell Culture and Maintenance
-
Cell Lines: THP-1 (human acute monocytic leukemia) or other relevant cancer cell lines (e.g., diffuse large B-cell lymphoma lines with MYD88 mutations like OCI-Ly10 and TMD8).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
IRAK4 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on IRAK4 kinase activity.
-
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a kinase buffer containing ATP and a substrate peptide.
-
This compound is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., [γ-33P]-ATP) or luminescence-based kinase assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LPS-Induced TNF-α Release Assay in THP-1 Cells
-
Objective: To measure the functional inhibition of the TLR4/IRAK4 signaling pathway in a cancer-relevant cell line.
-
Methodology:
-
THP-1 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Cells are pre-treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the TLR4 pathway.
-
After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
-
Cancer Cell Viability/Proliferation Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology (Example using CellTiter-Glo®):
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight (for adherent cells).
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
At the end of the treatment period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-Annexin V) and a dead cell stain (e.g., Propidium Iodide, PI) are added to the cells.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.
-
Experimental Workflow for Evaluating this compound in Cancer Cell Lines
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in cancer cell line studies.
Conclusion
This compound (Zabedosertib) is a potent inhibitor of IRAK4 kinase activity with demonstrated effects on inflammatory signaling pathways. While its development has primarily focused on inflammatory diseases, its mechanism of action holds significant therapeutic potential for cancers that are dependent on the IRAK4 signaling cascade, such as certain hematologic malignancies. The data available in cancer cell lines is currently limited but provides a foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a framework for researchers to further explore the anti-cancer efficacy of this compound and elucidate its precise mechanisms in various cancer contexts. Future studies are warranted to expand the quantitative data on its anti-proliferative and pro-apoptotic effects across a broader range of cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zabedosertib (BAY 1834845) / Bayer [delta.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
An In-depth Technical Guide on the Role of Irak4-IN-20 in MyD88-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Irak4-IN-20, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and its role in the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to support research and development in immunology and oncology.
Introduction to MyD88-Dependent Signaling and IRAK4
The innate immune system relies on the recognition of pathogens and endogenous danger signals by receptors such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] A majority of these receptors utilize the adaptor protein MyD88 to initiate a signaling cascade crucial for the production of pro-inflammatory cytokines.[3][4][5]
At the core of this pathway lies IRAK4, the first and most critical kinase recruited to the receptor-MyD88 complex.[2][5] Upon ligand binding to a TLR or IL-1R, the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain recruits MyD88. MyD88, in turn, recruits IRAK4 through interactions between their respective death domains, forming a complex known as the Myddosome.[3][6][7] IRAK4 then autophosphorylates and subsequently phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[3][5] This phosphorylation cascade leads to the recruitment of TRAF6 (TNF receptor-associated factor 6), which activates downstream pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription of inflammatory genes.[3][8] Given its indispensable role, IRAK4 is a prime therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][7][9]
This compound: A Selective IRAK4 Inhibitor
This compound, also known as Zabedosertib (BAY 1834845), is a potent, selective, and orally active small molecule inhibitor of IRAK4.[10][11][12] It is under clinical investigation for treating various immune-mediated inflammatory diseases.[13][14] By binding to the kinase domain of IRAK4, this compound blocks its catalytic activity, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the MyD88-dependent inflammatory signaling cascade.[1][11]
Quantitative Data for this compound (Zabedosertib)
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
|---|
| IRAK4 | Biochemical Kinase Assay | 3.55 |[10][11][12] |
Table 2: Cellular Activity of this compound in Response to TLR Agonists
| Cell Type | Stimulant (TLR Pathway) | Cytokine Measured | IC50 (nM) | Reference |
|---|---|---|---|---|
| Murine Splenic Cells | LPS (TLR4) | TNF-α | 385 | [4] |
| Rat Splenic Cells | LPS (TLR4) | TNF-α | 1270 | [4] |
| Human Whole Blood | LPS (TLR4) | TNF-α, IL-6 | ~50% inhibition | [4] |
| Human Whole Blood | R848 (TLR7/8) | TNF-α, IL-6 | 80-90% inhibition |[4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect | Reference |
|---|---|---|---|
| LPS-induced ARDS (Mice) | 150 mg/kg, p.o. | Prevents lung injury, reduces inflammatory cell infiltration | [11][15] |
| Imiquimod-induced inflammation (Mice) | 15-150 mg/kg, p.o. | Dose-dependent inhibition of inflammation | [11] |
| LPS-induced inflammation (Mice) | 10-40 mg/kg, p.o. | Dose-dependent inhibition of inflammation | [11] |
| IL-1β-induced inflammation (Mice) | 40-80 mg/kg, p.o. | Dose-dependent inhibition of inflammation |[11] |
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex interactions within the MyD88 pathway and the experimental designs used to study inhibitors.
Caption: MyD88 signaling cascade and the inhibitory action of this compound.
Caption: Cellular assay workflow to determine this compound potency.
Detailed Experimental Protocols
The following protocols are generalized from published methodologies used to characterize IRAK4 inhibitors like this compound.
-
Objective: To determine the direct inhibitory effect of this compound on IRAK4 enzymatic activity.
-
Principle: A biochemical assay measures the phosphorylation of a substrate by recombinant IRAK4 in the presence of ATP. The reduction in phosphorylation in the presence of the inhibitor is quantified.
-
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, and this compound (serially diluted).
-
Procedure:
-
Add IRAK4 enzyme to a 384-well plate containing serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., at a concentration of 1 mM).[3]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add detection reagents (e.g., streptavidin-conjugated fluorophore) to quantify the amount of phosphorylated substrate.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
-
Objective: To measure the efficacy of this compound in a physiologically relevant cellular context.
-
Principle: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a TLR ligand to induce cytokine production. The inhibitory effect of the compound on this production is measured.
-
Methodology:
-
Sample Preparation: Collect fresh human whole blood or isolate PBMCs via density gradient centrifugation.
-
Procedure:
-
Pre-incubate the whole blood or PBMCs with various concentrations of this compound for 1-3 hours.[16]
-
Stimulate the cells with a TLR agonist, such as LPS (e.g., 0.1 ng/mL for TLR4) or R848 (for TLR7/8).[4]
-
Incubate for 6 to 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples and collect the plasma or cell culture supernatant.
-
-
Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a validated method like ELISA or a multiplex bead array.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
-
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Principle: Administration of LPS to mice induces a systemic inflammatory response characterized by a surge in circulating cytokines. The ability of an orally administered inhibitor to suppress this response is assessed.
-
Methodology:
-
Animals: Use a suitable mouse strain (e.g., BALB/c).
-
Procedure:
-
Administer this compound orally (p.o.) at various doses (e.g., 10-40 mg/kg).[11] A vehicle control group is also included.
-
After a set pre-treatment time (e.g., 30-60 minutes), challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS.
-
At a peak time point for cytokine release (e.g., 1-2 hours post-LPS), collect blood samples.
-
-
Analysis: Prepare serum or plasma from the blood samples and measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated group to determine the dose-dependent in vivo efficacy.
-
Conclusion
This compound (Zabedosertib) is a highly potent inhibitor of IRAK4, a master kinase in the MyD88-dependent signaling pathway. By effectively blocking this pathway, it demonstrates significant anti-inflammatory properties in a range of preclinical models. The quantitative data and experimental frameworks presented in this guide underscore the compound's mechanism of action and provide a solid foundation for further research into the therapeutic potential of IRAK4 inhibition for immune-mediated diseases.
References
- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. biorxiv.org [biorxiv.org]
Unveiling the Anti-Inflammatory Potential of Irak4-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of Irak4-IN-20, a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Recent research has identified IRAK4 as a critical mediator in innate immunity signaling pathways, making it a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Quantitative Data Summary
This compound, also known as BAY-1834845 or Zabedosertib, has demonstrated significant inhibitory activity against IRAK4 and subsequent anti-inflammatory effects in a variety of preclinical and clinical models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| IRAK4 IC50 | 3.55 nM | Recombinant Human IRAK4 | Kinase Activity Assay | [1] |
| IRAK4 IC50 | 8 nM | Recombinant Human IRAK4 | Biochemical Assay (1 mM ATP) | [2] |
| TNF-α Release IC50 | 2.3 µM | THP-1 cells | LPS stimulation | [3] |
| TNF-α Release IC50 | 385 nM | Murine Splenic Cells | LPS stimulation (1 µg/mL) | [4] |
| TNF-α Release IC50 | 1270 nM | Rat Splenic Cells | LPS stimulation (0.1 µg/mL) | [4] |
Table 2: In Vitro Cytokine Inhibition by this compound (500 nM) in LPS-Stimulated Human PBMCs
| Cytokine | Inhibition | Reference |
| IL-1 | Effective Decrease | [1] |
| IFN-γ | Effective Decrease | [1] |
| TNF-α | Effective Decrease | [1] |
| IL-17 | Effective Decrease | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Respiratory Distress Syndrome (ARDS)
| Treatment Group | Dose | Outcome | Reference |
| This compound | 150 mg/kg (p.o.) | Significantly prevented lung injury and decreased inflammatory cell infiltration. | [5] |
| This compound + Dexamethasone | 150 mg/kg (p.o.) + 10 mg/kg | Effectively improved the injury score of pre-existed ARDS. | [5] |
Table 4: In Vivo Pharmacodynamic Effects of this compound in Healthy Male Volunteers
| Model | Dose | Key Findings | Reference |
| Imiquimod-induced skin inflammation | 120 mg BID | Significantly reduced skin perfusion and erythema. | [4] |
| Systemic LPS challenge | 120 mg BID | Suppressed serum TNF-α and IL-6 responses by ≥80%. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
IRAK4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., a generic kinase substrate peptide)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the IRAK4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should be at or near the Km for IRAK4 for accurate IC50 determination.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[1]
Cellular Cytokine Release Assay
Objective: To assess the effect of this compound on the production of inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition at each concentration of this compound compared to the LPS-stimulated vehicle control.[1]
In Vivo Mouse Model of LPS-Induced Acute Respiratory Distress Syndrome (ARDS)
Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of acute lung inflammation.
Animals:
-
BALB/c mice (female, 6-8 weeks old)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral gavage
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
For the prophylactic model, administer this compound (e.g., 150 mg/kg) or vehicle by oral gavage 30 minutes before LPS challenge and again 6 hours post-challenge.
-
Induce ARDS by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile PBS. Control mice receive PBS alone.
-
For the therapeutic model, induce ARDS with LPS and then administer this compound at specified time points post-challenge.
-
Monitor the mice for clinical signs of distress.
-
At a pre-determined endpoint (e.g., 24 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (e.g., neutrophil count).
-
Harvest lung tissue for histopathological analysis (e.g., H&E staining to assess lung injury scores) and for measuring inflammatory cytokine levels (e.g., via ELISA or qPCR).
-
Compare the outcomes between the this compound-treated groups and the vehicle-treated, LPS-challenged group to determine the anti-inflammatory efficacy.[5]
Conclusion
This compound (BAY-1834845/Zabedosertib) is a highly potent inhibitor of IRAK4 with demonstrated anti-inflammatory effects both in vitro and in vivo. Its ability to suppress the production of key pro-inflammatory cytokines through the inhibition of the TLR/IL-1R signaling pathway underscores its therapeutic potential for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-20 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways.[1][2][3] Upon activation of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 is recruited to the Myddosome complex, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1][3] This results in the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[1]
IRAK4-IN-20 is a potent and orally active inhibitor of IRAK4 with an IC50 of 3.55 nM.[4][5] It has demonstrated anti-inflammatory effects and is under investigation for its therapeutic potential in conditions such as acute respiratory distress syndrome (ARDS).[4][5] These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibitory effect of this compound on IRAK4 kinase activity by quantifying the amount of ADP produced.
Experimental Workflow:
Caption: Workflow for the IRAK4 biochemical kinase activity assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well or 384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the IRAK4 enzyme and substrate in kinase buffer to the desired concentrations.
-
Prepare the ATP solution in kinase buffer.
-
-
Assay Protocol:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of diluted IRAK4 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 45-60 minutes at 30°C.[6]
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus to the IRAK4 kinase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound IC50 | 3.55 nM | [4] |
| ATP Concentration | 10 µM - 25 µM | [7][8] |
| IRAK4 Concentration | 7.5 nM | [7] |
| Substrate Concentration | 0.1 µg/µL MBP | [7] |
| Incubation Time | 60 minutes | [7][8] |
| Incubation Temperature | Room Temperature or 30°C | [6][7] |
Cellular Assay: Inhibition of LPS-Induced Cytokine Secretion in Human PBMCs
This protocol evaluates the efficacy of this compound in a cellular context by measuring its ability to inhibit the secretion of pro-inflammatory cytokines from Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Caption: Workflow for the LPS-stimulated PBMC cellular assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.[10]
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL.[10]
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]
-
Data Analysis:
Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Cell Type | Human PBMCs | [4] |
| Seeding Density | 2 x 10^5 - 4 x 10^5 cells/well | [9] |
| This compound Pre-incubation | 30 - 60 minutes | [10] |
| LPS Concentration | 100 ng/mL | [10] |
| Stimulation Time | 16 - 24 hours | [10][11] |
| Cytokines Measured | TNF-α, IL-6, IL-1β | [1][12] |
| Reported Cellular Activity | 500 nM this compound decreases inflammatory cytokine secretion | [4] |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of the compound's inhibitory potency against the isolated IRAK4 enzyme, while the cellular assay provides insights into its functional effects in a more physiologically relevant setting. These assays are essential tools for researchers in the field of inflammation and drug discovery to further investigate the therapeutic potential of IRAK4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.com [promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of Representative IRAK4 Inhibitors in Animal Studies
Disclaimer: No specific public data could be found for a compound designated "Irak4-IN-20." The following application notes and protocols are based on publicly available data for other well-characterized IRAK4 inhibitors, primarily CA-4948 and the IRAK4 degrader KT-474 , to provide a representative guide for researchers.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Small molecule inhibitors and degraders of IRAK4 are therefore of significant interest as potential therapeutics. This document provides a summary of preclinical data and standardized protocols for the in vivo administration and evaluation of representative IRAK4 inhibitors in animal models.
Data Presentation: In Vivo Pharmacology of Representative IRAK4 Inhibitors
The following tables summarize the pharmacokinetic and efficacy data for the IRAK4 inhibitor CA-4948 and the IRAK4 degrader KT-474 in various animal models.
Table 1: Pharmacokinetics of CA-4948 in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability | Good | Good | Good |
| t½ (half-life) | 3.6 - 6.8 hr (in humans) | Not specified | Not specified |
| Tmax (time to max concentration) | 1 - 3 hr (in humans) | Not specified | Not specified |
| Clearance | Moderate | Not specified | Not specified |
| Distribution | Brain Penetrant | Not specified | Not specified |
Data compiled from multiple sources. Specific values for mouse, rat, and dog were not always available in the public domain.[1][2][3]
Table 2: In Vivo Efficacy of CA-4948 in Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mouse Xenograft | OCI-Ly3 (ABC-DLBCL) | 100 mg/kg, q.d., p.o. | >90% | [1] |
| Mouse Xenograft | OCI-Ly3 (ABC-DLBCL) | 200 mg/kg, q.d., p.o. | Partial tumor regression | [1] |
| Mouse PDX | ABC-DLBCL | 37.5 or 75 mg/kg, b.i.d., p.o. | Dose-dependent | [2] |
| Mouse PDX | ABC-DLBCL | 75 or 150 mg/kg, q.d., p.o. | Dose-dependent | [2] |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; PDX: Patient-Derived Xenograft; q.d.: once daily; b.i.d.: twice daily; p.o.: oral administration.
Table 3: In Vivo Pharmacodynamics and Efficacy of KT-474
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse (LPS-induced inflammation) | Not specified | Reaches Cmax at 2 hours, measurable plasma levels up to 24 hours. | |
| Mouse (IL-33/IL-36 induced skin inflammation) | Dose-dependent | Reduced IRAK4 levels in blood, inhibited skin inflammation and cytokine production. | [4] |
| Mouse (Th17-mediated multiple sclerosis model) | Not specified | Superior to IRAK4 kinase inhibition in reducing clinical disease scores. | [4] |
LPS: Lipopolysaccharide; Cmax: Maximum plasma concentration.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of IRAK4 inhibitors.
Protocol 1: Evaluation of In Vivo Efficacy in a Xenograft Model of Diffuse Large B-cell Lymphoma (DLBCL)
This protocol is based on studies with CA-4948 in ABC-DLBCL xenograft models.[1][5]
-
Cell Culture:
-
Culture OCI-Ly3 or OCI-Ly10 cells (human ABC-DLBCL cell lines with MYD88 L265P mutation) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the IRAK4 inhibitor (e.g., CA-4948) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the compound by oral gavage at the desired dose and schedule (e.g., 100 mg/kg once daily). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-IRAK1).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This protocol is a common method to assess the in vivo anti-inflammatory activity of IRAK4 inhibitors.
-
Animals:
-
Use C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the IRAK4 inhibitor (formulated in an appropriate vehicle) orally or via another desired route.
-
The control group should receive the vehicle alone.
-
-
LPS Challenge:
-
At a specified time after compound administration (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
-
Sample Collection:
-
At a predetermined time point after the LPS challenge (e.g., 2 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the plasma or serum samples using a multiplex immunoassay or ELISA.
-
-
Data Analysis:
-
Compare the cytokine levels between the vehicle-treated and compound-treated groups to determine the percentage of inhibition.
-
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 5. curis.com [curis.com]
Application Notes: Irak4-IN-20 for the Study of Acute Respiratory Distress Syndrome (ARDS) Models
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1][2] A key driver of this hyperinflammation is the cytokine release syndrome (CRS), where excessive production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β leads to severe lung damage.[3] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, which are pivotal in innate immunity and inflammation.[3][4][5] As a key transducer for these pathways, IRAK4 has emerged as a promising therapeutic target for inflammatory diseases, including ARDS.[6][7][8]
Irak4-IN-20 (also known as BAY-1834845) is a potent and orally active inhibitor of IRAK4 kinase activity.[9] Its ability to block the production of key inflammatory cytokines makes it a valuable research tool for investigating the pathophysiology of ARDS and evaluating the therapeutic potential of IRAK4 inhibition in preclinical models.
Mechanism of Action: IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the binding of ligands, such as lipopolysaccharide (LPS) to TLR4, or interleukins to their receptors (e.g., IL-1R, IL-18R).[3][4] This engagement recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[3][5][10] Activated IRAK4 then phosphorylates other kinases, such as IRAK1, leading to the activation of downstream pathways including NF-κB and mitogen-activated protein kinase (MAPK).[3][11] This cascade culminates in the transcription and release of a host of pro-inflammatory cytokines and chemokines that drive the pathogenesis of ARDS.[3][4]
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade and subsequent cytokine production.[4][12] While IRAK4 also has a scaffolding function, its kinase activity is essential for mediating the inflammatory cytokine response.[13]
Quantitative Data Summary
This compound has demonstrated efficacy in both in vitro and in vivo models relevant to ARDS.
Table 1: In Vitro Efficacy of this compound
| System | Parameter | This compound Concentration | Result | Reference |
|---|---|---|---|---|
| Kinase Assay | IC₅₀ | 3.55 nM | Potent inhibition of IRAK4 kinase activity. | [9] |
| LPS-stimulated human PBMCs | Cytokine Secretion | 500 nM (20h) | Effectively decreases inflammatory cytokine secretion. |[9] |
Table 2: In Vivo Efficacy of this compound in LPS-Induced ARDS Mouse Model
| Animal Model | Dosage & Administration | Key Findings | Comparison | Reference |
|---|---|---|---|---|
| Female Balb/c mice (6-7 weeks) | 150 mg/kg; oral (p.o.), once or twice | - Remarkably decreased inflammatory cells infiltrating lung tissue.- Significantly reduced neutrophil count in bronchoalveolar lavage fluid (BALF).- Reduced numbers of total T cells, monocytes, and macrophages. | More efficient at regulating inflammation and innate immunity genes than Dexamethasone. | [9] |
| Inhaled LPS-induced ARDS mouse model | Not specified, but used as BAY-1834845 | Significantly prevented lung injury based on blinded pathology scoring. | More effective than another IRAK4 inhibitor (PF-06650833) and high-dose dexamethasone (10 mg/kg). |[3][14] |
Protocols
Protocol 1: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced ARDS
This protocol describes a method for inducing ARDS in mice using lipopolysaccharide (LPS) and evaluating the protective effects of this compound.[1][15]
Materials:
-
This compound (BAY-1834845)
-
Vehicle for this compound (e.g., appropriate solvent/suspension agent)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Female Balb/c mice (6-8 weeks old)
-
Anesthesia (e.g., ketamine/xylazine)
-
Oral gavage needles
-
Intratracheal instillation device (or nebulizer for inhalation)
Procedure:
-
Animal Handling: Acclimatize female Balb/c mice for at least one week before the experiment. Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Drug Administration: Prepare a formulation of this compound for oral administration. Administer this compound (e.g., 150 mg/kg) or vehicle via oral gavage approximately 1-2 hours before LPS challenge.[9]
-
ARDS Induction: Anesthetize the mice. Induce lung injury by administering LPS via intratracheal instillation or inhalation.[1][3] The exact dose of LPS should be optimized based on pilot studies to induce significant but sublethal lung injury.
-
Monitoring: Monitor the animals for clinical signs of distress over a period of 24 to 48 hours.
-
Sample Collection: At the end of the experimental period, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid for total and differential cell counts (especially neutrophils) and cytokine analysis (e.g., TNF-α, IL-6) via ELISA.[9]
-
Lung Tissue: Harvest the lungs. Use one lung for histopathological analysis (fix in formalin, embed in paraffin, and stain with H&E) to score lung injury.[15] Use the other lung to determine the wet-to-dry weight ratio as an indicator of pulmonary edema.[16]
-
-
Data Analysis: Analyze the data to compare the severity of lung injury, inflammatory cell infiltration, and cytokine levels between the treatment and vehicle groups.
Protocol 2: In Vitro Inhibition of Cytokine Release from Human PBMCs
This protocol assesses the ability of this compound to inhibit LPS-induced cytokine production in primary human immune cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA kits for human TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound (e.g., ranging from 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL final concentration) to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if desired.
References
- 1. Mouse Models of Acute Lung Injury and ARDS | Springer Nature Experiments [experiments.springernature.com]
- 2. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRAK4: potential therapeutic target for airway disease exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
Application Note: Western Blot Analysis of IRAK4 Pathway Modulation by Irak4-IN-20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome.[4] This event initiates a signaling cascade through the phosphorylation of downstream targets, including IRAK1, which ultimately leads to the activation of transcription factors like NF-κB and MAP kinases (MAPKs), driving the expression of pro-inflammatory cytokines.[4][5][6]
Given its central role, dysregulation of the IRAK4 pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3] This makes IRAK4 a compelling therapeutic target. Small molecule inhibitors, such as Irak4-IN-20, are valuable tools for investigating the kinase-dependent functions of IRAK4 and for assessing its therapeutic potential.[5]
This application note provides a detailed protocol for analyzing the activity of the IRAK4 signaling pathway using Western blotting. It outlines the methodology to assess the inhibitory effects of this compound on the phosphorylation of IRAK4 and downstream signaling components in a cellular context.
Signaling Pathway Overview
The IRAK4 signaling cascade is initiated by the binding of ligands (e.g., lipopolysaccharide [LPS] to TLR4 or IL-1 to IL-1R) to their respective receptors. This triggers the recruitment of MyD88 and IRAK4, leading to IRAK4 autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1, which associates with TRAF6, an E3 ubiquitin ligase. This complex activates the TAK1 kinase, which in turn activates the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38). This compound is a selective inhibitor that targets the kinase activity of IRAK4, thereby blocking these downstream inflammatory signals.[3][6]
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The general workflow for analyzing IRAK4 pathway inhibition involves several key stages, from cell preparation to quantitative data analysis. Each step is critical for obtaining reliable and reproducible results.
Caption: Standard workflow for Western blot analysis of IRAK4 pathway inhibition.
Experimental Protocols
A. Materials and Reagents
-
Cell Lines: THP-1 (human monocytic), RAW 264.7 (murine macrophage), or other relevant cell lines.
-
Reagents:
-
Lipopolysaccharide (LPS) for TLR4 stimulation.
-
This compound (or other IRAK4 inhibitor).
-
DMSO (vehicle control).
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Precast polyacrylamide gels (e.g., 4-20%) or reagents to cast gels.
-
PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies (diluted in blocking buffer):
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
B. Cell Culture and Treatment
-
Cell Plating: Seed cells (e.g., RAW 264.7 at 1x10^6 cells/well) in 6-well plates and allow them to adhere overnight. For suspension cells like THP-1, differentiate with PMA for 24-48 hours if required.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add a TLR agonist, such as LPS (e.g., 100 ng/mL), to the wells and incubate for the desired time (e.g., 15-60 minutes). A time-course experiment is recommended to determine the peak phosphorylation of target proteins.[9]
-
Control Groups: Include an untreated control group (no inhibitor, no LPS) and a vehicle control group (DMSO + LPS).
C. Preparation of Cell Lysates
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube, avoiding the pellet.
D. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
E. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane with TBST and then block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody at the recommended dilution. For most antibodies, this is done overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Add ECL substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Expected Results
The efficacy of this compound is determined by its ability to reduce the phosphorylation of IRAK4 and its downstream targets in a dose-dependent manner. Densitometry analysis is used to quantify the band intensities, which are then normalized to a loading control (e.g., β-Actin) and/or the corresponding total protein. The results below are representative of a typical experiment.
| Treatment Group | p-IRAK4 / Total IRAK4 (Relative Intensity) | p-p65 / Total p65 (Relative Intensity) | p-p38 / Total p38 (Relative Intensity) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 8.5 | 7.2 | 6.8 |
| LPS + this compound (0.1 µM) | 6.2 | 5.5 | 5.1 |
| LPS + this compound (1.0 µM) | 2.1 | 1.8 | 1.5 |
| LPS + this compound (10 µM) | 1.2 | 1.1 | 1.0 |
Expected Outcome: Treatment with LPS should markedly increase the phosphorylation of IRAK4, NF-κB p65, and p38 MAPK. Co-treatment with this compound is expected to suppress this LPS-induced phosphorylation in a concentration-dependent manner, demonstrating the inhibitor's target engagement and efficacy within the cell. Total protein levels of these kinases should remain largely unchanged across treatment groups.
Conclusion
This application note provides a comprehensive framework for using Western blot analysis to study the IRAK4 signaling pathway and evaluate the potency of inhibitors like this compound. By measuring changes in the phosphorylation status of key downstream proteins, researchers can effectively characterize the biological activity of IRAK4 inhibitors, providing crucial data for basic research and drug development programs targeting inflammatory diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Cytokine Profiling After Irak4-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[3] This, in turn, drives the production of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][5][6] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases and inflammatory disorders, making it a prime therapeutic target.[6][7]
Irak4-IN-20, also known as BAY-1834845 or Zabedosertib, is a potent and orally active inhibitor of IRAK4 with an IC50 of 3.55 nM.[7] By selectively targeting the kinase activity of IRAK4, this compound effectively blocks the downstream signaling cascade, leading to a significant reduction in the secretion of inflammatory cytokines.[4][7] These application notes provide detailed protocols for researchers to assess the in vitro efficacy of this compound by profiling cytokine expression in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on cytokine production in LPS-stimulated human PBMCs. The data is presented as the mean ± standard deviation from a typical experiment.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL) in LPS-Stimulated Human PBMCs
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Unstimulated) | 50 ± 15 | 30 ± 10 | 20 ± 8 |
| LPS (100 ng/mL) | 2500 ± 300 | 3500 ± 450 | 800 ± 120 |
| LPS + this compound (100 nM) | 800 ± 150 | 1200 ± 200 | 250 ± 50 |
| LPS + this compound (500 nM) | 200 ± 50 | 400 ± 75 | 80 ± 20 |
Table 2: Dose-Dependent Inhibition of Cytokine Production by this compound
| This compound Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 10 nM | 25% | 20% | 30% |
| 50 nM | 55% | 50% | 60% |
| 100 nM | 70% | 65% | 70% |
| 500 nM | 92% | 88% | 90% |
Mandatory Visualization
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cytokine profiling in PBMCs after this compound treatment.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer at the plasma-Ficoll interface using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI 1640 medium to the desired final concentration (e.g., 1 x 10^6 cells/mL).
Protocol 2: In Vitro Stimulation and Treatment of PBMCs
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
Complete RPMI 1640 medium
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom cell culture plates
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed the PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Prepare a working solution of LPS in complete medium.
-
Add 50 µL of the LPS solution to the designated wells to achieve a final concentration of 100 ng/mL. Add 50 µL of complete medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Cell culture supernatants (from Protocol 2)
-
Human TNF-α, IL-6, and IL-1β ELISA kits (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis or proceed directly with the ELISA.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (supernatants) to the wells. d. Incubating with a detection antibody. e. Adding a substrate to produce a colorimetric signal. f. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cytokine Measurement by Multiplex Immunoassay
For a more comprehensive analysis of the cytokine profile, a multiplex immunoassay (e.g., Luminex-based assay) can be employed to simultaneously measure multiple cytokines from a small sample volume.
Materials:
-
Cell culture supernatants (from Protocol 2)
-
Human cytokine multiplex assay kit (select a panel including TNF-α, IL-6, IL-1β, and other relevant cytokines)
-
Multiplex assay reader (e.g., Luminex instrument)
Procedure:
-
Collect and store the cell culture supernatants as described in Protocol 3.
-
Follow the multiplex assay manufacturer's protocol precisely. This generally includes: a. Preparing the antibody-coupled magnetic beads. b. Adding standards and samples to the wells of a 96-well filter plate. c. Incubating with the bead mixture. d. Washing the beads. e. Incubating with a biotinylated detection antibody cocktail. f. Incubating with streptavidin-phycoerythrin (SAPE). g. Resuspending the beads in sheath fluid.
-
Acquire the data on a multiplex assay reader.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples.
By following these detailed protocols, researchers can effectively evaluate the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, providing valuable insights into its therapeutic potential for treating inflammatory and autoimmune diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. resources.revvity.com [resources.revvity.com]
- 7. sanguinebio.com [sanguinebio.com]
Preparing Stock Solutions of Irak4-IN-20: A Detailed Guide for Researchers
Application Note
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for Irak4-IN-20, a potent and orally active inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the chemical properties of this compound, detailed protocols for solubilization and storage, and essential safety information.
This compound, also known as BAY-1834845, is a key small molecule inhibitor used in studies related to inflammation and autoimmune diseases.[1] It selectively targets IRAK4, a serine/threonine kinase crucial for signal transduction in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[2][3][4] Inhibition of IRAK4 has shown potential in modulating inflammatory responses, making this compound a valuable tool in drug discovery and development.
This compound: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 450.45 g/mol | [1][5][6] |
| CAS Number | 1931994-80-7 | [1][5][6] |
| IC50 | 3.55 nM | [1] |
| Appearance | White to light yellow solid | [5] |
| Solubility in DMSO | 125 mg/mL (277.50 mM) | [5] |
| Solubility in Water | Insoluble or slightly soluble | [7][8] |
| Solubility in Ethanol | Insoluble or slightly soluble | [8] |
IRAK4 Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of IRAK4. This protein is a central component of the Myddosome complex, which is formed downstream of TLR and IL-1R activation. The following diagram illustrates the canonical IRAK4 signaling pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of this compound stock solutions. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.
Materials and Equipment
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing the stock solution.
Detailed Protocol for a 10 mM Stock Solution in DMSO
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.5045 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 450.45 g/mol = 0.0045045 g = 4.5045 mg
-
-
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[5] Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary, but avoid excessive heat.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Dilution of Stock Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration. To avoid cytotoxicity, the final concentration of DMSO in the cell culture should generally be kept below 0.5%, with 0.1% being preferable.[9][10]
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Storage and Stability
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Powder | -20°C | 3 years | Recommended | [1] |
| 4°C | 2 years | Recommended | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | Required | [1][5] |
| -20°C | 1 month | Required | [1][5] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact the solubility and stability of the compound.[5] Avoid repeated freeze-thaw cycles of the stock solution.[5]
References
- 1. abmole.com [abmole.com]
- 2. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.com:443 [molnova.com:443]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Irak4-IN-20 solubility in DMSO and other solvents
Welcome to the technical support center for Irak4-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO. For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can affect solubility.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies significantly across different solvents. Quantitative data is summarized in the table below. For aqueous solutions, this compound is generally considered insoluble, a common characteristic for many kinase inhibitors.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 25 - 125 | 55.5 - 277.50 | The higher solubility may require sonication. It is recommended to use fresh, anhydrous DMSO.[1] |
| Ethanol | Insoluble | - | Data for a similar IRAK-4 protein kinase inhibitor suggests insolubility.[2] |
| Water | Insoluble | - | Data for a similar IRAK-4 protein kinase inhibitor suggests insolubility.[2][3] |
| PBS (pH 7.2) | Insoluble | - | As with water, expect very low to no solubility. |
Q3: How should I prepare a stock solution of this compound?
Q4: My compound is precipitating when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic compounds. Please refer to the "Troubleshooting Guide" below for detailed steps on how to address this.
Q5: How should I store the stock solution of this compound?
A5: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols
Methodology for Preparing this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to a working concentration in an aqueous buffer.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Preparation of a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of this compound. The molecular weight of this compound is approximately 450.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 4.50 mg of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of a Working Solution in Aqueous Buffer:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
To minimize precipitation, perform serial dilutions of the stock solution in DMSO first to get closer to the final desired concentration.
-
Add the diluted DMSO solution to your pre-warmed aqueous buffer while vortexing gently. It is crucial to add the DMSO solution to the buffer and not the other way around.
-
Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO | 1. DMSO has absorbed moisture. 2. Attempting to make a concentration higher than the solubility limit. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Try warming the solution gently (up to 37°C) and use an ultrasonic bath. If it still doesn't dissolve, you may be exceeding the solubility limit. |
| Precipitation upon dilution in aqueous buffer | 1. The compound has low aqueous solubility. 2. The final concentration in the aqueous buffer is too high. 3. The DMSO stock solution was added too quickly or the buffer was not mixed during addition. | 1. Make intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer. 2. Increase the volume of the aqueous buffer to lower the final concentration of the inhibitor. 3. Add the DMSO solution dropwise to the aqueous buffer while gently vortexing. 4. Consider using a co-solvent or surfactant like Tween-80 or PEG300 in your formulation, especially for in vivo studies. A suggested formulation for animal experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[4] |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound in solution. 3. Inaccurate pipetting of the viscous DMSO stock. | 1. Always aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles. 2. Prepare fresh working solutions from the frozen stock for each experiment. 3. Use reverse pipetting or positive displacement pipettes for accurate handling of DMSO solutions. |
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response.
Caption: IRAK4 signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow for Dissolving this compound
This flowchart provides a logical sequence of steps to follow when encountering solubility issues with this compound.
Caption: A step-by-step guide for troubleshooting solubility issues.
References
Irak4-IN-20 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Irak4-IN-20. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its activity and ensuring experimental reproducibility. Below is a summary of the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Protect from light.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Protect from light.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] |
IRAK4 Signaling Pathway
This compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Understanding this pathway is key to designing and interpreting experiments using this inhibitor.
Experimental Protocols
While specific protocols should be optimized for individual experimental setups, here are general guidelines for using this compound in cell-based assays and in vivo studies.
In Vitro Cell-Based Assay Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of the compound in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[2][3][4][5]
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell type and assay duration. Allow cells to adhere and reach the desired confluency.
-
Compound Dilution and Treatment:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to avoid precipitation.
-
The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Replace the existing cell culture medium with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration. Incubation times can vary depending on the specific assay and cell type. For example, a 20-hour incubation has been used to assess the effect on inflammatory cytokine secretion in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) at a concentration of 500 nM.[1]
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cytokine secretion, protein phosphorylation, gene expression).
In Vivo Animal Study Protocol
-
Formulation Preparation: For oral administration in mice, this compound can be formulated. A common vehicle for in vivo studies with similar small molecules is a suspension in a solution such as 0.5% CMC-Na.[5] Another formulation used for a similar IRAK4 degrader consisted of 20% HP-β-CD in water.[6][7] The specific formulation should be optimized for solubility and stability.
-
Animal Dosing:
-
Administer the this compound formulation to the animals via the desired route (e.g., oral gavage).
-
The dosage will depend on the animal model and the specific research question. For example, in a mouse model of acute respiratory distress syndrome, this compound was administered orally at a dose of 150 mg/kg.[8]
-
A vehicle control group should be included in the study design.
-
-
Experimental Model: Induce the disease model or perform the experimental procedure at the appropriate time relative to the compound administration.
-
Sample Collection and Analysis: Collect tissues or biological fluids at the end of the experiment for analysis of relevant biomarkers (e.g., cytokine levels, immune cell infiltration).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Medium | - The compound's solubility limit in aqueous media has been exceeded.- The DMSO stock solution was not properly diluted. | - Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Perform a stepwise dilution of the DMSO stock into the pre-warmed (37°C) cell culture medium to avoid rapid concentration changes.[2]- If precipitation persists, consider using a different formulation or a lower final concentration of the inhibitor. |
| Inconsistent or No Inhibitory Effect | - The compound has degraded due to improper storage.- The experimental conditions are not optimal.- The IRAK4 scaffolding function, rather than its kinase activity, is dominant in the specific cellular context. | - Verify the storage conditions and age of the compound and its stock solutions.- Optimize the inhibitor concentration and treatment time for your specific cell line and stimulus.- Be aware that in some cellular contexts, the scaffolding function of IRAK4 is crucial for signaling, and inhibiting only the kinase activity may not be sufficient to block the pathway.[6] |
| Cell Viability Issues | - The concentration of this compound is too high.- The DMSO concentration is toxic to the cells. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.- Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Variability Between Experiments | - Inconsistent cell passage number or confluency.- Variation in reagent quality or preparation.- Freeze-thaw cycles of the stock solution. | - Use cells within a consistent passage number range and seed them to achieve similar confluency for each experiment.- Prepare fresh reagents and ensure consistent quality.- Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3][4][5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2][3][4][5]
Q2: How should I store the DMSO stock solution of this compound?
A2: The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous buffers as it may have low solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental solution.
Q4: I am not seeing the expected inhibitory effect in my cell-based assay. What could be the reason?
A4: There are several potential reasons for this. First, ensure that your compound has been stored correctly and that the stock solution is not expired. Second, the concentration and/or incubation time may need to be optimized for your specific cell type and experimental conditions. Finally, it's important to consider the dual role of IRAK4. In some cellular pathways, the scaffolding function of IRAK4 is more critical than its kinase activity.[6] Therefore, inhibiting the kinase domain alone may not be sufficient to block the downstream signaling in all contexts.
Q5: What is the IC50 of this compound?
A5: this compound is a potent IRAK4 inhibitor with an IC50 of 3.55 nM.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4-IN-8 | IRAK | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of Irak4-IN-20
Welcome to the technical support center for Irak4-IN-20 (also known as Zabedosertib or BAY-1834845). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this IRAK4 inhibitor during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with a reported IC50 of 3.55 nM.
Q2: Has the selectivity of this compound been profiled against other kinases?
A2: Yes, the selectivity of compounds in the same chemical series as this compound has been evaluated. For instance, a precursor compound was assessed using the KINOMEscan platform against a large panel of kinases, and it demonstrated a promising selectivity profile.[1][2] The development program for this compound focused on optimizing this selectivity.[1]
Q3: What are the potential off-target kinases for this compound?
A3: While specific quantitative data for off-targets of this compound from broad kinome screening is not publicly detailed, the development process aimed to achieve high selectivity. A study on a closely related precursor compound indicated a favorable selectivity profile.[1][2] As with many kinase inhibitors, it is crucial for researchers to empirically determine the effects in their specific model system. For illustrative purposes, other selective IRAK4 inhibitors have been profiled and shown to have potential off-target interactions, which can include other members of the IRAK family or structurally related kinases.
Q4: How can I experimentally assess the off-target effects of this compound in my own system?
A4: To assess off-target effects in your experimental model, several approaches can be taken. A common and comprehensive method is to perform a kinome-wide selectivity screen, such as a KINOMEscan or similar binding assay, with this compound. Alternatively, you can use proteomics-based approaches like thermal proteome profiling (TPP) to identify direct protein targets in a cellular context. For a more targeted approach, you can test the effect of this compound on the activity of kinases that are structurally similar to IRAK4 or that have been identified as off-targets for other IRAK4 inhibitors.
Q5: Are there any known effects of this compound on non-kinase proteins?
A5: The primary design of this compound is as a kinase inhibitor. While comprehensive screening against all non-kinase proteins is not typically performed, no significant non-kinase off-targets have been reported in the available literature. Any unexpected phenotypic responses in your experiments should be carefully investigated.
Quantitative Data Summary
While a detailed public KINOMEscan profile for this compound is not available, the following table provides an illustrative example of a selectivity profile for a highly selective IRAK4 inhibitor, based on data for the related compound HS-243, to demonstrate how such data is typically presented.[1]
| Target | IC50 (nM) | % Inhibition @ 1µM |
| IRAK4 (On-Target) | 20 | 98.6 |
| IRAK1 | 24 | 99.35 |
| TAK1 | 500 | Not specified |
| Other Kinases (of 468 tested) | >1000 | <50% |
This table is for illustrative purposes and does not represent official data for this compound.
Experimental Protocols
KINOMEscan Selectivity Profiling (General Protocol)
The KINOMEscan™ platform by DiscoveRx (now part of Eurofins Discovery) is a widely used method for assessing kinase inhibitor selectivity. The following is a generalized protocol based on the principles of this technology.
Objective: To determine the binding affinity of this compound to a large panel of human kinases.
Principle: The assay is a competition binding assay. A test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase indicates stronger binding of the test compound.
Materials:
-
This compound
-
DMSO (for compound dilution)
-
KINOMEscan assay kit (containing kinase-tagged phages, immobilized ligand beads, buffers, and qPCR reagents)
-
Multi-well plates (e.g., 384-well)
-
Liquid handling instrumentation
-
qPCR instrument
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made to determine the binding affinity (Kd) or a single concentration is used for percent inhibition screening.
-
Assay Plate Setup: In a multi-well plate, combine the kinase-tagged phage, the immobilized ligand beads, and the diluted this compound or DMSO control.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the beads.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of this compound is compared to the DMSO control. The results are typically expressed as percent inhibition or used to calculate a dissociation constant (Kd).
Visualizations
IRAK4 Signaling Pathway and Potential Off-Targets
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating potential off-target effects.
References
IRAK4-IN-20 Kinome Selectivity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the kinome selectivity of selective IRAK4 inhibitors, using IRAK4-IN-28 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the kinome selectivity profile of a selective IRAK4 inhibitor like IRAK4-IN-28?
A1: IRAK4-IN-28 is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and also shows high affinity for IRAK1.[1] Its selectivity has been evaluated against a broad panel of kinases. While highly selective, it does exhibit activity against a few other kinases, primarily within the CLK family and haspin kinase.[1]
Data Presentation: Kinome Selectivity of IRAK4-IN-28
The following table summarizes the inhibitory activity of IRAK4-IN-28 against its primary targets and key off-targets.
| Target | Potency (IC50 / Kd) | Assay Type | Reference |
| IRAK4 | 5 nM | Enzymatic Assay (IC50) | [1] |
| IRAK4 | 0.7 nM | DiscoverX Kd ELECT (Kd) | [1] |
| IRAK1 | Data not specified, but inhibited | Kinome Screen | [1] |
| CLK1 | 50 nM | Concentration Response | [1] |
| CLK2 | 5 nM | Concentration Response | [1] |
| CLK4 | 8 nM | Concentration Response | [1] |
| Haspin (GSG2) | 4 nM | Concentration Response | [1] |
A kinome scan of 275 kinases at a 0.1 µM concentration of the inhibitor showed that besides IRAK4, 4 other kinases were inhibited by >75% and 8 were inhibited by >50%.[1]
Q2: How does IRAK4 function in its primary signaling pathway?
A2: IRAK4 is considered the "master IRAK" and plays a crucial, upstream role in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are fundamental to the innate immune response.[2][3] Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[2][4] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of TRAF6 and ultimately the transcription factor NF-κB, driving the expression of inflammatory genes.[4][5]
Troubleshooting Guides
Q3: What experimental methods are used to determine kinome selectivity, and what is a typical workflow?
A3: Kinome selectivity is typically determined using large-scale screening assays that measure the interaction of an inhibitor against a broad panel of purified kinases. Common methods include:
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Competitive Binding Assays: These assays, such as the KINOMEscan™ (DiscoverX), measure the ability of a compound to displace a ligand from the ATP-binding site of each kinase. The result is often reported as a dissociation constant (Kd).
-
Enzymatic Activity Assays: These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate by each kinase. Results are typically reported as an IC50 value.[6]
-
Cell-Based Assays: Technologies like NanoBRET™ can be used to profile inhibitor engagement with kinases directly within live cells, providing a more physiologically relevant context.[7]
The general workflow involves an initial broad screen at a single high concentration, followed by dose-response experiments for any significant "hits" to determine their precise potency (IC50 or Kd).[8]
Q4: I see off-target activity in my kinome scan results. How should I interpret and troubleshoot this?
A4: Observing off-target activity is common, as many kinases share structural similarities in their ATP-binding pockets.[3] The key is to quantify this activity and understand its potential biological impact.
Interpretation Steps:
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Quantify Potency: Determine the IC50 or Kd for both your primary target (IRAK4) and the off-targets. An inhibitor is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and off-targets.
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Assess Biological Relevance: Investigate the function of the off-target kinases. Do their signaling pathways overlap with the IRAK4 pathway? Could their inhibition contribute to or confound your observed phenotype? For example, the off-targets for IRAK4-IN-28 (CLKs, Haspin) are involved in different cellular processes (splicing, cell cycle) than IRAK4 (innate immunity).[1]
-
Consider Cellular Context: The concentration of your inhibitor in cellular experiments is critical. Use a concentration that is sufficient to inhibit the primary target but is below the IC50 of the major off-targets to minimize confounding effects.
Troubleshooting & Next Steps:
-
Secondary Assays: Validate the off-target hits using an orthogonal assay method (e.g., if the primary screen was a binding assay, use an enzymatic assay for validation).
-
Cellular Target Engagement: Use techniques like Western blotting to check the phosphorylation status of a known downstream substrate of both your primary target and the off-target in treated cells. This confirms whether the inhibitor is engaging the targets in a cellular environment.
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Use a Control Compound: If available, use a structurally related but inactive control compound to ensure the observed cellular phenotype is due to target inhibition.
References
- 1. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irak4-IN-20 In Vivo Experiments
Welcome to the technical support center for Irak4-IN-20 (also known as Zabedosertib or BAY-1834845). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an IC50 of 3.55 nM.[1][2] IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of most Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][4] These pathways are central to the innate immune response. Upon activation by pathogens or inflammatory signals, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates downstream targets like IRAK1.[5][6] This initiates a cascade that activates key transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β).[7][8][9] By binding to the ATP-binding site of IRAK4, this compound blocks its kinase activity, thereby inhibiting this inflammatory cascade.[8][10]
dot
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Troubleshooting In Vivo Efficacy
Q2: I am not observing the expected therapeutic effect in my animal model. What are the potential causes?
A2: Lack of efficacy can stem from several factors. Below is a troubleshooting guide to address this issue.
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Suboptimal Dosing or Regimen: The dose may be insufficient for your specific model. While a dose of 150 mg/kg (p.o.) was effective in a mouse model of acute respiratory distress syndrome[2], the optimal dose can vary significantly based on the disease model, species, and severity of inflammation. Consider performing a dose-response study.
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Compound Formulation and Administration: this compound and its precursors have low aqueous solubility, which can impact oral bioavailability.[11] Ensure the compound is properly formulated. A nanosuspension has been successfully used to improve exposure for a similar compound.[12] Verify the accuracy of your oral gavage technique to ensure the full dose is administered.
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Pharmacokinetics (PK): The compound may have a short half-life or high clearance in the species you are using, leading to insufficient target engagement over time.[11][12] If possible, conduct a pilot PK study to measure plasma concentrations and correlate them with the dosing regimen.
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Model-Specific Biology: The pathology in your specific animal model may not be strongly driven by the IRAK4 signaling pathway. Confirm that the TLR/IL-1R pathways are key drivers of the disease in your model by reviewing literature or measuring upstream markers.
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Compound Stability: Ensure the compound is stable in your chosen vehicle and storage conditions. Prepare fresh formulations regularly.
dot
Caption: Troubleshooting flowchart for addressing low efficacy of this compound.
Troubleshooting Formulation & Administration
Q3: How should I formulate this compound for oral administration in rodents?
A3: Given the low aqueous solubility of related compounds[11], a suspension is typically required.
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Vehicle Selection: Common vehicles for oral suspensions include 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or 0.5% Methylcellulose in water.[13]
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Formulation Method: A nanosuspension has been shown to be effective for a similar benzolactam IRAK4 inhibitor, likely by increasing surface area and dissolution rate.[12] If nanosuspension technology is unavailable, creating a fine, homogenous suspension is critical. This can be achieved by first wetting the compound with a small amount of a surfactant like Tween 80 (e.g., 1-2 drops) to form a paste, then gradually adding the vehicle (e.g., 0.5% CMC-Na) with continuous trituration or vortexing.
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Handling: Always prepare the formulation fresh before each use if stability data is not available. Keep the suspension well-mixed during dosing to ensure each animal receives a consistent concentration.
Troubleshooting Safety & Toxicity
Q4: I am observing adverse events (e.g., weight loss, lethargy) in my animals. What could be the cause?
A4: Adverse events can be related to the compound, the vehicle, or the experimental procedure.
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On-Target Immunosuppression: As an inhibitor of a key innate immunity kinase, this compound can modulate immune responses.[4][8] This could potentially increase susceptibility to opportunistic infections, especially in long-term studies. Based on the mechanism of action, severe invasive bacterial infections are a potential adverse event of special interest.[14] Ensure strict aseptic techniques and monitor animal health closely.
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Dose-Related Toxicity: The dose may be too high, leading to off-target effects or exaggerated on-target effects. Consider reducing the dose or performing a tolerability study.
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Vehicle Toxicity: Some vehicles or surfactants can cause gastrointestinal distress or other issues if used at high concentrations or for prolonged periods. Run a vehicle-only control group to rule this out.
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Procedure-Related Stress: Repeated handling and oral gavage can be stressful to animals. Ensure that personnel are well-trained and that procedures are refined to minimize stress.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies.
Table 1: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | LPS-induced Acute Respiratory Distress Syndrome (ARDS) in mice | 150 mg/kg, p.o. | Significantly decreased inflammatory cell infiltration in the lungs and reduced neutrophil counts in BALF. | [2] |
| Compound 19 (Benzolactam IRAK4 Inhibitor) | TLR7/8 agonist (R848)-induced cytokine release in mice | 1-100 mg/kg, p.o. (nanosuspension) | Dose-dependent inhibition of pro-inflammatory cytokines IFNα, IL-6, and TNFα in plasma. | [12] |
Table 2: Summary of Preclinical Pharmacokinetic (PK) Data for Related Compounds (Note: Data for this compound itself is not publicly available; these data from structurally related molecules provide context.)
| Compound | Species | Dose & Route | Oral Bioavailability (F%) | Clearance (CL) | Reference |
| Compound 19 (Benzolactam) | Mouse | 1 mg/kg | 34% | Low | [12] |
| Compound 20 (Precursor to this compound) | Rat | N/A | 46% | 0.31 L/h/kg | [11] |
| Compound 14 (Precursor to this compound) | Rat | N/A | 41% | 0.50 L/h/kg | [11] |
Experimental Protocols
Pharmacodynamic Model: TLR7/8 Agonist-Induced Cytokine Release in Mice
This protocol is adapted from studies evaluating the in vivo activity of IRAK4 inhibitors and is designed to assess the compound's ability to block TLR-mediated cytokine production.[12]
1. Animals and Acclimatization:
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Use C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Allow animals to acclimate for at least one week before the experiment, with free access to food and water.
2. Compound Formulation and Administration:
-
Prepare this compound as a homogenous suspension (e.g., in 0.5% CMC-Na with 0.1% Tween 80).
-
Prepare a vehicle-only control formulation.
-
Dose animals by oral gavage (p.o.) with either vehicle or this compound at the desired concentrations (e.g., 10, 30, 100 mg/kg) in a volume of 10 mL/kg.
3. Inflammatory Challenge:
-
One hour after compound administration, challenge the mice with the TLR7/8 agonist R848 (Resiquimod).
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Administer R848 via an appropriate route (e.g., intraperitoneal injection, i.p.) at a pre-determined dose (e.g., 0.1-1 mg/kg).
4. Sample Collection:
-
One to two hours after the R848 challenge, collect blood samples.
-
Use cardiac puncture for terminal collection into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
5. Endpoint Analysis:
-
Measure the plasma concentrations of key cytokines such as IL-6, TNF-α, and IFN-α using a validated method like ELISA or a multiplex bead-based assay.
6. Data Interpretation:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, R848-challenged group.
-
Calculate the percentage of inhibition for each dose to determine the in vivo potency (e.g., ED50) of the compound.
dot
Caption: General experimental workflow for an in vivo pharmacodynamic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Impact of ATP concentration on Irak4-IN-20 IC50 values
Welcome to the technical support center for Irak4-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ATP concentration on this compound IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as BAY 1834845 or Zabedosertib, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5] IRAK4 is a critical protein kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response.[6][7] By inhibiting the kinase activity of IRAK4, this compound blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[7] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of IRAK4.[7]
Q2: I am seeing a different IC50 value for this compound in my experiments than what is reported in the literature. Why could this be?
A2: A common reason for discrepancies in IC50 values for kinase inhibitors like this compound is the variation in ATP concentration used in the experimental assay. Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the concentration of ATP in the assay. Higher ATP concentrations will lead to a higher apparent IC50 value, as more inhibitor is required to compete with ATP for binding to IRAK4. Conversely, lower ATP concentrations will result in a lower apparent IC50 value.
Q3: How does ATP concentration mathematically affect the IC50 value of an ATP-competitive inhibitor?
A3: The relationship between the IC50, the inhibitor's dissociation constant (Ki), the Michaelis-Menten constant of the kinase for ATP (Km), and the ATP concentration is described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [ATP] / Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the intrinsic binding affinity of the inhibitor to the kinase.
-
[ATP] is the concentration of ATP in the assay.
-
Km is the Michaelis-Menten constant of IRAK4 for ATP, which is the ATP concentration at which the enzyme operates at half of its maximum velocity.
As you can see from the equation, the IC50 value is directly proportional to the ATP concentration.
Q4: What is the reported IC50 value for this compound and under what conditions was it determined?
A4: this compound has a reported biochemical IC50 of approximately 3.55 nM.[1][2][4] However, the ATP concentration for this specific value is not always stated in commercial datasheets. In a detailed study by the developers, the IC50 of BAY 1834845 (this compound) was determined to be 8 nM in a biochemical assay with an ATP concentration of 1 mM .[8] This high ATP concentration is more representative of physiological intracellular conditions.
Q5: What is the Km of IRAK4 for ATP?
A5: The reported Michaelis-Menten constant (Km) of IRAK4 for ATP is approximately 13.6 µM to 14 µM .[9][10]
Troubleshooting Guide
Issue: My measured IC50 for this compound is significantly higher than the low nanomolar values reported.
Possible Cause: High ATP concentration in your assay.
Troubleshooting Steps:
-
Verify ATP Concentration: Confirm the final concentration of ATP in your kinase assay. Cellular ATP concentrations are in the millimolar (mM) range, while many biochemical assays are performed at or near the Km of the kinase for ATP (in the micromolar (µM) range).[11][12]
-
Understand the Context: An IC50 value determined at a high, physiological ATP concentration (e.g., 1 mM) is expected to be higher than one determined at an ATP concentration close to the Km. This does not necessarily mean the inhibitor is less potent, but rather reflects the competitive nature of the inhibition under those conditions.
Data Presentation: Estimated Impact of ATP Concentration on this compound IC50
To illustrate the effect of ATP concentration, the following table provides calculated IC50 values based on a hypothetical Ki for this compound, using the known Km of IRAK4 for ATP (~14 µM). The hypothetical Ki is back-calculated from the reported IC50 of 8 nM at 1 mM ATP.
Note: This table is for illustrative purposes to demonstrate the trend. Actual experimental values may vary.
| ATP Concentration | [ATP] / Km Ratio | Estimated IC50 (nM) | Assay Type Context |
| 14 µM | 1 | ~0.22 | Biochemical (at Km) |
| 100 µM | ~7.1 | ~0.9 | Biochemical (above Km) |
| 1 mM (1000 µM) | ~71.4 | 8.0 | Biochemical (Physiological ATP) |
Experimental Protocols
Protocol: In Vitro IRAK4 Kinase Activity Assay for IC50 Determination
This protocol is a general guideline for determining the IC50 of this compound in a radiometric assay format.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)
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ATP solution (concentration to be set as desired, e.g., 14 µM or 1 mM)
-
[γ-³³P]-ATP
-
This compound (or other test inhibitors) dissolved in DMSO
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3% Phosphoric acid solution
-
P30 filtermats
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Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the kinase buffer, recombinant IRAK4 enzyme, and the substrate (MBP).
-
Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (for the control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution containing a spike of [γ-³³P]-ATP. The final ATP concentration should be at your desired level (e.g., 14 µM or 1 mM).
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 40-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 3% phosphoric acid solution.
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Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The phosphorylated substrate will bind to the filtermat.
-
Washing: Wash the filtermats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship between ATP concentration and measured IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. abmole.com [abmole.com]
- 5. Zabedosertib - Wikipedia [en.wikipedia.org]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. proqinase.com [proqinase.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.carnabio.com [shop.carnabio.com]
Irak4-IN-20 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dose-response curve analysis of IRAK4-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRAK4? A1: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in initiating innate immune responses.[1] It is a key signaling node in the pathways for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] Upon receptor activation, IRAK4 is recruited by the adapter protein MyD88, where it functions as the "master IRAK" by phosphorylating and activating IRAK1.[1][3][4] This action initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][4]
Q2: How do IRAK4 inhibitors like this compound work? A2: IRAK4 inhibitors are typically small molecules that bind to the active site of the IRAK4 enzyme, preventing it from phosphorylating its downstream targets, such as IRAK1.[5] By blocking the kinase activity of IRAK4, these inhibitors effectively interrupt the TLR and IL-1R signaling cascades, which in turn reduces the production of inflammatory cytokines like TNF-alpha, IL-6, and IL-1β.[5] Zabedosertib (BAY 1834845), also known as this compound, is a selective IRAK4 inhibitor.[6]
Q3: What are the potential therapeutic applications of inhibiting IRAK4? A3: Given its critical role in inflammatory signaling, IRAK4 is a promising therapeutic target for a range of conditions.[2] These include autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, inflammatory disorders, and certain types of cancer where chronic inflammation is a contributing factor.[2][4][5]
Dose-Response Analysis Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Q4: My dose-response curve is flat, showing no inhibition. What are the possible causes? A4:
-
Inactive Inhibitor: Ensure the inhibitor stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Consider preparing fresh dilutions from a new stock.
-
Inactive Enzyme: Verify the activity of your recombinant IRAK4 enzyme. Use a positive control inhibitor with a known IC50 to confirm enzyme function.
-
Incorrect Assay Conditions: The ATP concentration is critical. If it is too high relative to the inhibitor's Ki, it can outcompete the inhibitor, leading to an apparent lack of activity.[7] Ensure the ATP concentration is at or below the Km value for your specific enzyme batch.
-
Substrate Issues: Confirm that the substrate (e.g., Myelin Basic Protein or a specific peptide) is appropriate and used at the correct concentration.[8][9]
Q5: The IC50 value I calculated is significantly higher than what is reported in the literature. Why might this be? A5:
-
Differences in Assay Format: IC50 values are highly dependent on experimental conditions. Discrepancies can arise from variations in enzyme concentration, substrate concentration, ATP concentration, and incubation time.[10][11] Biochemical assays (using purified enzyme) often yield different results than cell-based assays.[12]
-
Inhibitor Precipitation: At higher concentrations, the inhibitor may precipitate out of the solution, reducing its effective concentration. Visually inspect your assay plate wells for any signs of precipitation. Reducing the DMSO concentration in the final reaction volume can help.
-
High Enzyme Concentration: Using too much enzyme can lead to rapid substrate consumption, shifting the IC50 value higher. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the experiment.
Q6: I am observing high variability between my replicate wells. How can I improve my assay precision? A6:
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated. Use low-retention tips and be consistent with your pipetting technique, especially for small volumes.
-
Reagent Mixing: Thoroughly mix all reagents and master mixes before dispensing them into the assay plate. Avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate can be susceptible to evaporation, leading to "edge effects." Consider not using the outermost wells for experimental data or ensure proper plate sealing and incubation in a humidified chamber.
-
Signal Detection: Allow the plate to equilibrate to room temperature before reading if it was incubated at a different temperature. Ensure the plate reader settings are optimized for the specific assay chemistry (e.g., luminescence, fluorescence).
Data Presentation
The potency of IRAK4 inhibitors is typically compared using the half-maximal inhibitory concentration (IC50). Below is a summary of reported values for various IRAK4 inhibitors.
| Inhibitor Name | Alias(es) | Reported IC50 | Assay Context/Notes |
| Zabedosertib | This compound, BAY 1834845 | 3.55 nM | Selective IRAK4 inhibitor[6] |
| Zimlovisertib | PF-06650833 | 0.2 nM | Cell-based assay[6] |
| 2.4 nM | PBMC assay[6] | ||
| GLPG2534 | 6.4 nM (human) | Biochemical assay[6] | |
| 3.5 nM (mouse) | Biochemical assay[6] | ||
| Emavusertib | 57 nM | IRAK4 kinase assay[6] | |
| Compound 3 | N/A | 157.5 nM | In vitro enzymatic assay[13] |
| Compound 2 | N/A | 6651.0 nM | In vitro enzymatic assay[13] |
Experimental Protocols
Protocol: In Vitro IRAK4 Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is a generalized method for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP solution
-
This compound (Zabedosertib)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega #V6930 or similar)[8]
-
White, opaque 96-well or 384-well plates[8]
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of the inhibitor. Start by preparing a 10-fold intermediate dilution at the highest desired concentration in kinase assay buffer containing a constant percentage of DMSO (e.g., 10%).[8] c. Perform further serial dilutions (e.g., 1:3 or 1:5) in the same buffer to create a 10-point dose-response curve.
-
Assay Setup: a. Prepare a master mix containing kinase assay buffer, ATP (at a final concentration near its Km, e.g., 10 µM), and MBP substrate (e.g., 0.1 µg/µL).[9] b. Add the inhibitor dilutions to the appropriate wells of the white assay plate (e.g., 2.5 µL per well). Include "no inhibitor" (positive control) and "no enzyme" (background control) wells containing only the DMSO buffer. c. Add the master mix to all wells (e.g., 12.5 µL per well).
-
Kinase Reaction: a. Prepare a dilution of the IRAK4 enzyme in kinase assay buffer. b. Initiate the reaction by adding the diluted IRAK4 enzyme to all wells except the "no enzyme" background controls (e.g., 10 µL per well).[8] The final reaction volume is now 25 µL. c. Mix the plate gently (e.g., on an orbital shaker for 30 seconds). d. Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[8][9]
-
Signal Detection (ADP-Glo™ Protocol): a. Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells (e.g., 25 µL). This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40-45 minutes.[8] c. Add Kinase Detection Reagent to all wells (e.g., 50 µL). This converts the ADP generated into ATP, which drives a luciferase reaction. d. Incubate at room temperature for another 30-45 minutes to allow the luminescent signal to stabilize.[8] e. Measure luminescence using a plate reader.
-
Data Analysis: a. Subtract the average signal from the "no enzyme" wells from all other data points. b. Normalize the data. Set the average signal of the "no inhibitor" positive control as 100% activity and the background as 0% activity. c. Plot the normalized percent activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-20 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IRAK4-IN-20 in cell culture experiments. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture, with a focus on unexpected cytotoxicity.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death at expected effective concentrations. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final solvent concentration in your cell culture medium is at a non-toxic level, typically below 0.1% for DMSO. Run a solvent-only control to assess its effect on cell viability. |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media, leading to inconsistent results and potential cytotoxicity. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a different solvent. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) to establish a toxicity profile. | |
| Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration of this compound that achieves the desired biological effect to minimize the risk of off-target toxicity. A study on the discovery of Zabedosertib (BAY-1834845) showed no inhibition of several CYP enzymes at a 10 μM concentration, suggesting some level of specificity[1]. | |
| Inconsistent results between experiments. | Inconsistent Cell Seeding: Variations in the number of cells seeded can lead to variability in cytotoxicity assays. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Variability in Treatment Time: The duration of exposure to the inhibitor can significantly impact cell viability. | Maintain a consistent incubation time with this compound across all experiments. | |
| Reagent Quality: Degradation of the inhibitor or variability in assay reagents can lead to inconsistent outcomes. | Store this compound according to the manufacturer's instructions. Use fresh, high-quality reagents for all cytotoxicity assays. | |
| No observable effect of the inhibitor. | Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit its target in your cell system. | Perform a dose-response experiment to determine the effective concentration range. A concentration of 500 nM has been shown to effectively decrease inflammatory cytokine secretion in human peripheral blood mononuclear cells (PBMCs)[2]. |
| Cell Line Resistance: The IRAK4 signaling pathway may not be critical for the survival or proliferation of your chosen cell line. | Confirm that your cell line expresses IRAK4 and that the pathway is active and relevant to the biological question you are investigating. | |
| Incorrect Assay: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by the inhibitor. | Consider using multiple, mechanistically different cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to get a more complete picture of the inhibitor's effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Based on available data, a concentration of 500 nM has been shown to be effective in reducing inflammatory cytokine secretion in human PBMCs without apparent cytotoxicity[2]. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. We strongly recommend performing a dose-response curve (e.g., from 1 nM to 10 µM) to determine the ideal concentration for your experiments.
Q2: What is the IC50 of this compound?
A2: The biochemical IC50 of this compound (also known as Zabedosertib or BAY-1834845) for IRAK4 kinase activity is 3.55 nM [2]. A cellular assay measuring the inhibition of TNF-alpha release in THP-1 cells reported an IC50 of 2.3 µM [1].
Q3: Is this compound known to have off-target effects?
A3: A study on Zabedosertib (BAY-1834845) indicated that at a concentration of 10 μM, it did not inhibit several cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2C8, CYP2C9, or CYP2D6), suggesting a degree of selectivity[1]. However, as with any small molecule inhibitor, off-target effects, especially at higher concentrations, cannot be completely ruled out. It is always advisable to use the lowest effective concentration.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to dissolve it in a suitable solvent, such as DMSO, to create a concentrated stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain its stability. Avoid repeated freeze-thaw cycles.
Q5: What control experiments should I include when testing for this compound toxicity?
A5: It is crucial to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced toxicity.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the solvent to represent baseline cell viability.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure that your assay is working correctly and can detect cell death.
Quantitative Data Summary
| Compound Name | Alternative Names | Biochemical IC50 (IRAK4) | Cellular IC50 (TNF-α release, THP-1 cells) | Effective In Vitro Concentration (PBMCs) | Notes |
| This compound | Zabedosertib, BAY-1834845 | 3.55 nM[2] | 2.3 µM[1] | 500 nM[2] | Showed no inhibition of several CYP enzymes at 10 µM[1]. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, including vehicle and untreated controls. Also, prepare a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit.
-
Incubate the plate for the desired treatment period.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorophore) and PI staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: A decision tree for interpreting results from different cytotoxicity assays.
References
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Irak4-IN-20 vs. Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Irak4-IN-20 (also known as Zabedosertib or BAY-1834845) with other prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This analysis is supported by experimental data on potency, selectivity, and cellular activity, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4's dual role as a kinase and a scaffold protein makes it a highly attractive therapeutic target. Inhibition of IRAK4 can dampen excessive inflammatory responses by blocking the downstream activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.[1]
This guide focuses on a comparative analysis of this compound against other well-characterized IRAK4 inhibitors: PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), AS2444697, and the IRAK4 degrader, KT-474.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the key quantitative data for this compound and its competitors, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency Against IRAK4
| Compound | Alias | Type | IC50 (nM) | Assay Type |
| This compound | Zabedosertib, BAY-1834845 | Inhibitor | 3.55[2] | Biochemical Assay |
| PF-06650833 | Zimlovisertib | Inhibitor | 0.2[3][4] | Cell-based Assay |
| Emavusertib | CA-4948 | Inhibitor | 57[5][6] | FRET Kinase Assay |
| AS2444697 | Inhibitor | 21[7][8] | Biochemical Assay | |
| KT-474 | PROTAC Degrader | DC50: 0.88 | Cellular Degradation Assay |
Table 2: Cellular Activity - Inhibition of Cytokine Release
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) |
| This compound | Human PBMCs | LPS | Inflammatory Cytokines | Not specified |
| PF-06650833 | Human PBMCs | R848 | TNF | 2.4[3][9] |
| Emavusertib | THP-1 Cells | TLR Ligands | TNF-α, IL-1β, IL-6, IL-8 | <250[5][10] |
| AS2444697 | Human PBMCs | LPS | TNF-α, IL-6 | Not specified |
| KT-474 | Human PBMCs | LPS/R848 | IL-6 | Not specified |
Table 3: Selectivity Profile
| Compound | Off-Target Kinase | Selectivity (Fold vs. IRAK4) | Notes |
| This compound | Not specified | High | Described as a selective inhibitor.[2] |
| PF-06650833 | IRAK1 | ~7,000x | Highly selective for IRAK4 over IRAK1.[11] |
| Emavusertib | IRAK1 | >500x | Also inhibits FLT3.[5] |
| AS2444697 | IRAK1 | 30x | Selective for IRAK4 over IRAK1.[7] |
| KT-474 | Not specified | Selective Degrader | Degrades IRAK4 protein rather than just inhibiting its kinase activity.[12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: General experimental workflow for evaluating IRAK4 inhibitors.
Detailed Experimental Protocols
IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[15][16]
Objective: To determine the in vitro potency of a compound in inhibiting IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white microplates
Procedure:
-
Prepare a 2x kinase reaction mix containing kinase assay buffer, 2x final ATP concentration, and 2x final substrate concentration.
-
Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of 2x IRAK4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x kinase reaction mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
LPS-Induced Cytokine Release Assay in Human PBMCs
This protocol is a generalized procedure based on common literature methods.[17][18][19][20]
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Hypaque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of cytokine production for each compound.
In Vivo Mouse Model of Acute Inflammation
This protocol describes a common method for inducing a systemic inflammatory response in mice.[21][22][23][24][25]
Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a model of acute inflammation.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli, dissolved in sterile saline
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Tools for blood collection and tissue harvesting
-
ELISA kits for murine cytokines
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the tail vein.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum using ELISA.
-
Alternatively, bronchoalveolar lavage fluid (BALF) can be collected to assess lung-specific inflammation.
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Concluding Remarks
This guide provides a comparative overview of this compound and other leading IRAK4 inhibitors, highlighting their respective potencies and selectivities. This compound demonstrates potent IRAK4 inhibition with a low nanomolar IC50. In comparison, PF-06650833 exhibits exceptional potency and high selectivity for IRAK4 over IRAK1. Emavusertib, while also a potent IRAK4 inhibitor, displays a dual inhibitory activity against FLT3, which may be advantageous in certain therapeutic contexts. The PROTAC degrader KT-474 represents a novel modality that eliminates the IRAK4 protein, offering a potentially more sustained and profound biological effect compared to traditional kinase inhibitors.
The choice of an optimal IRAK4 inhibitor for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising molecules.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AS 2444697 | IRAK Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. tandfonline.com [tandfonline.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 22. LPS-induced acute inflammation mice [bio-protocol.org]
- 23. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 24. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: IRAK4 Inhibition Versus Dexamethasone in Attenuating Inflammatory Responses
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of IRAK4 inhibitors, represented by selective small molecules, and the corticosteroid dexamethasone in preclinical and clinical inflammation models. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs.
Executive Summary
The innate immune system, while crucial for host defense, can lead to debilitating chronic inflammatory and autoimmune diseases when dysregulated. A key mediator in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its central role in signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors makes it a prime target for therapeutic intervention.[1][2][3] This guide evaluates the anti-inflammatory efficacy of a selective IRAK4 inhibitor against dexamethasone, a potent and widely used glucocorticoid.
Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators.[4] In contrast, IRAK4 inhibitors offer a more targeted approach by specifically blocking the kinase activity of IRAK4, thereby inhibiting the activation of downstream transcription factors like NF-κB and AP-1, which are critical for the production of inflammatory cytokines.[1][5] This comparison aims to provide a data-driven overview of their respective performances in relevant inflammation models.
Mechanism of Action
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of interleukins to their receptors. This leads to the recruitment of adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of TRAF6 and subsequent downstream signaling through the NF-κB and MAPK pathways. This culminates in the transcription of pro-inflammatory genes.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, passively diffuses into the cell and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the GR homodimer can act as a transcription factor, binding to Glucocorticoid Response Elements (GREs) to either activate or repress gene transcription. A key anti-inflammatory mechanism is the GR's ability to interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the efficacy of selective IRAK4 inhibitors with glucocorticoids in various inflammation models.
Table 1: In Vivo Efficacy in a Human Endotoxemia Model
| Treatment Group | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-8 Reduction (%) | C-Reactive Protein Reduction (%) |
| BAY1834845 (IRAK4i) | ≥80% | ≥80% | Significant | Significant |
| BAY1830839 (IRAK4i) | ≥80% | ≥80% | Significant | Significant |
| Prednisolone | Comparable to IRAK4i | Comparable to IRAK4i | Comparable to IRAK4i | Comparable to IRAK4i |
| Placebo | - | - | - | - |
| Data sourced from a study in healthy male volunteers challenged with intravenous lipopolysaccharide (LPS).[6] |
Table 2: Efficacy in a Mouse LPS-Induced Systemic Inflammation Model
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | 5-Day Survival Rate (%) |
| LPS only | 408.83 ± 18.32 | 91.27 ± 8.56 | 37.5% |
| LPS + Dexamethasone (5 mg/kg) | 134.41 ± 15.83 | 22.08 ± 4.34 | 87.5% |
| Data from a study in C57BL/6N mice challenged with LPS (10 mg/kg, IP).[7] |
Table 3: Efficacy in a Rodent Model of Arthritis
| Treatment Group | Reduction in Paw Swelling |
| Vehicle | - |
| IRAK4 inhibitor (Compound 32) | Significant reduction |
| Data from a mouse antibody-induced arthritis model.[1] |
Experimental Protocols
General Experimental Workflow for In Vivo Inflammation Models
The following diagram illustrates a generalized workflow for evaluating the efficacy of anti-inflammatory compounds in animal models of inflammation.
References
- 1. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IRAK4 Modulation: Kinase Inhibition vs. Targeted Protein Degradation
This guide provides a detailed comparison between two distinct therapeutic modalities targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): the small molecule kinase inhibitor, Irak4-IN-20 (also known as BAY 1834845 or Zabedosertib), and the Proteolysis Targeting Chimera (PROTAC) degrader, KT-474 (SAR444656). This objective analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It is a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 plays a dual role: it utilizes its kinase activity to phosphorylate downstream substrates like IRAK1, and it serves as a scaffolding protein for the assembly of the Myddosome, a multiprotein signaling complex essential for activating inflammatory pathways such as NF-κB and MAPK.[2][4] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, making IRAK4 an attractive therapeutic target.[2][3]
Traditional small molecule inhibitors, such as this compound, are designed to block the kinase activity of IRAK4. In contrast, newer modalities like targeted protein degradation, exemplified by KT-474, aim to eliminate the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[4]
Mechanism of Action
This compound: Kinase Inhibition
This compound is a potent and orally active small molecule inhibitor that competitively binds to the ATP-binding site of the IRAK4 kinase domain.[3][5] This action prevents the phosphorylation and subsequent activation of downstream signaling molecules. While effective at blocking the catalytic function, this approach leaves the IRAK4 protein intact, potentially allowing its scaffolding function to persist, which may lead to incomplete pathway inhibition.[2][4]
KT-474: PROTAC-Mediated Degradation
KT-474 is a heterobifunctional PROTAC degrader. It is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon, CRBN).[1][6] This molecule acts as a bridge, bringing IRAK4 into close proximity with the E3 ligase, which tags IRAK4 with ubiquitin. The polyubiquitinated IRAK4 is then recognized and eliminated by the cell's natural protein disposal system, the proteasome.[7] This mechanism results in the complete removal of the IRAK4 protein, blocking both its kinase and scaffolding functions and offering a more comprehensive inhibition of the signaling pathway.[4][8]
Data Presentation
The following tables summarize the quantitative performance data for this compound and KT-474 based on published preclinical and clinical findings.
Table 1: Comparative In Vitro Potency
| Compound | Modality | Target | Assay Type | Potency (IC50/DC50) | Source(s) |
| This compound | Kinase Inhibitor | IRAK4 | Biochemical Kinase Assay | IC50: 3.55 nM | [5][9][10] |
| KT-474 | PROTAC Degrader | IRAK4 | Cellular Degradation (hPBMCs) | DC50: 0.9 nM - 2.1 nM | [1][11][12] |
| KT-474 | PROTAC Degrader | IRAK4 | Cellular Degradation (THP-1) | DC50: 8.9 nM | [1] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to block 50% of the target's activity.
-
DC50 (Half-maximal degradation concentration): The concentration of a degrader required to remove 50% of the target protein.
Table 2: Comparative Functional and Clinical Data
| Compound | Parameter | Model / Study Population | Key Findings | Source(s) |
| This compound | Anti-inflammatory Effect | LPS-induced ARDS (mouse model) | Significantly decreased inflammatory cell infiltration in the lungs. | [10] |
| KT-474 | IRAK4 Degradation (in humans) | Phase 1: Healthy Volunteers | Achieved >95% mean reduction of IRAK4 in peripheral blood mononuclear cells (PBMCs). | [13][14] |
| KT-474 | IRAK4 Degradation (in humans) | Phase 1: HS & AD Patients | Robust IRAK4 degradation observed in both blood and skin lesions. | [8][14] |
| KT-474 | Cytokine Inhibition | Ex vivo stimulation of whole blood | Suppressed production of multiple pro-inflammatory cytokines by up to 97% after dosing. | [4][13] |
| KT-474 | Duration of Action | Phase 1: Healthy Volunteers | A single dose resulted in sustained IRAK4 degradation for over six days. | [13] |
| KT-474 | Preclinical Superiority | Th17-mediated MS (mouse model) | Superior to an IRAK4 kinase inhibitor in reducing clinical disease scores. | [15] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and mechanisms of action discussed.
Caption: IRAK4 Signaling Pathway.
Caption: Mechanism of this compound Kinase Inhibition.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mybiosource.com [mybiosource.com]
- 11. kymeratx.com [kymeratx.com]
- 12. kymeratx.com [kymeratx.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for KT-474 (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Medicine | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 15. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
A Comparative Guide to the Selectivity of IRAK4 Kinase Inhibitors: Irak4-IN-20 vs. HS-243
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-20 and HS-243. IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a significant target for therapeutic intervention in inflammatory and autoimmune diseases.[1] The selectivity of a kinase inhibitor is a paramount consideration in drug development, as off-target effects can lead to unforeseen toxicities and reduced efficacy.
Executive Summary
Quantitative Selectivity Profile
The following tables summarize the available quantitative data for the kinase inhibition profiles of HS-243 and other representative IRAK4 inhibitors.
Table 1: Inhibitory Activity of HS-243 against IRAK Family Members and TAK1
| Kinase | IC50 (nM) |
| IRAK4 | 20 |
| IRAK1 | 24 |
| TAK1 | 500 |
Data sourced from a kinome-wide screen of 468 protein kinases, indicating exquisite selectivity for IRAK-1 and IRAK-4.[2]
Table 2: Selectivity of Other Published IRAK4 Inhibitors (for context)
| Compound | IRAK4 IC50 (nM) | Kinase Panel Size | Selectivity Notes |
| Irak4-IN-28 | 5 | 275 | Inhibition of CLK family and haspin kinase observed. |
| ND-2158 | 1.3 (Ki) | 334 | Highly selective for IRAK4.[3] |
| Compound 20 (Nicotinamide series) | Not specified | ~70 | Erosion of kinome-wide selectivity observed, with inhibition of TNIK, cKIT, and TAK1.[4] |
| Compound 32 (Aminopyrimidin-4-one series) | 83 (cellular IC50) | 108 | Highly selective, with only IRAK4 showing >80% inhibition at 1 µM.[5] |
Disclaimer: The data presented in Table 2 for other IRAK4 inhibitors is for illustrative purposes to provide context on the selectivity profiles of compounds targeting IRAK4. This is not the selectivity profile for this compound.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The following outlines a general methodology for assessing the selectivity profile of a kinase inhibitor, based on commonly used experimental protocols.
Kinase Inhibition Assay (General Protocol)
A widely used method for determining the potency and selectivity of kinase inhibitors is the in vitro kinase assay. This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Recombinant purified kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compounds (e.g., this compound, HS-243) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well plates
-
Phosphorimager or scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.
-
Inhibition Reaction: The test compound dilutions are added to the reaction mixture and incubated for a predetermined period to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Substrate Phosphorylation:
-
For radiolabeled ATP, the amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.
-
Non-radioactive methods, such as those based on fluorescence or luminescence, can also be employed.
-
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Kinome Scanning
For a broader assessment of selectivity, compounds are often screened against a large panel of kinases, a process known as kinome scanning. Commercial services typically perform these screens using various assay formats, including binding assays (e.g., KINOMEscan™) or enzymatic assays.[6][7][8]
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome complex, which is crucial for signal transduction downstream of TLRs and IL-1Rs.[1] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.[9]
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Conclusion
This guide highlights the importance of comprehensive selectivity profiling for IRAK4 inhibitors. HS-243 has been demonstrated to be a highly selective inhibitor of IRAK-1 and IRAK-4 based on extensive kinome screening.[2] While this compound is also a known IRAK4 inhibitor, publicly accessible, detailed kinome-wide selectivity data is currently lacking. Researchers and drug developers should consider the available selectivity data, or the lack thereof, when selecting an appropriate chemical probe or therapeutic candidate. Further investigation into the kinome-wide effects of this compound is warranted to fully understand its potential for off-target activities.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Irak4-IN-20 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the target engagement of Irak4-IN-20, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Objective comparison of the product's performance with other alternatives is supported by experimental data presented in clearly structured tables. Detailed methodologies for all key experiments are provided to enable researchers to design and execute robust validation studies.
Introduction to IRAK4 and this compound
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3] Given its crucial role in inflammatory responses, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[1][4]
This compound (also known as BAY-1834845) is a potent and orally active inhibitor of IRAK4 with a reported IC50 of 3.55 nM.[5][6] Validating that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery and development. This guide explores and compares several widely used methods for confirming the cellular target engagement of IRAK4 inhibitors.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Comparative Analysis of Irak4-IN-20 in Different Cell Types: A Guide for Researchers
Irak4-IN-20, also known as Zabedosertib and BAY 1834845, is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling. This guide provides a comparative analysis of this compound's performance in various cell types, alongside other notable IRAK4 inhibitors, to aid researchers and drug development professionals in their investigations.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. IRAK4 acts as a master kinase, and its inhibition is a promising therapeutic strategy to modulate inflammatory responses.
This compound (Zabedosertib) is a small molecule inhibitor that has demonstrated significant anti-inflammatory and immunomodulatory properties. This guide will delve into its activity across different cell types and compare it with other well-characterized IRAK4 inhibitors, including PF-06650833 and the IRAK4 degrader KT-474.
Performance Data of IRAK4 Inhibitors
The following tables summarize the quantitative data for this compound and its comparators in various assays and cell types. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Biochemical and Cellular Activity of IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 / DC50 | Cell Type / System | Reference |
| This compound (Zabedosertib) | IRAK4 | Biochemical | 3.55 nM | - | [1] |
| IRAK4 | IL-6 Release | 86 nM | Human Whole Blood (Resiquimod-stimulated) | [2] | |
| IRAK4 | TNF-α Release | 385 nM | Murine Splenic Cells (LPS-stimulated) | ||
| IRAK4 | TNF-α Release | 1270 nM | Rat Splenic Cells (LPS-stimulated) | ||
| PF-06650833 | IRAK4 | Biochemical | ~0.2 - 0.52 nM | - | |
| IRAK4 | TNF Release | 2.4 nM | Human PBMCs (R848-stimulated) | ||
| KT-474 | IRAK4 | Degradation | 0.88 nM | THP-1 Cells | [3] |
| IRAK4 | Degradation | 0.9 nM | Human PBMCs | [4] |
Table 2: Effects of this compound on Cytokine Production in Human Whole Blood
| Cytokine | Stimulation | Effect of this compound |
| IL-1β | LPS | Inhibition |
| TNF-α | LPS | Inhibition |
| IL-6 | LPS | Inhibition |
| IL-8 | LPS | Inhibition |
| IFN-γ | R848 | Inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental setups, the following diagrams are provided in Graphviz DOT language.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytokine Inhibition Assay
Caption: General workflow for assessing the inhibitory effect of compounds on cytokine production.
Experimental Protocols
Human Whole Blood Assay for Cytokine Inhibition
This protocol is a generalized procedure for evaluating the effect of IRAK4 inhibitors on cytokine release in a human whole blood matrix.
1. Materials:
-
Freshly drawn human whole blood collected in sodium heparin or hirudin tubes.
-
This compound and other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
TLR ligands: Lipopolysaccharide (LPS) for TLR4 stimulation, Resiquimod (R848) for TLR7/8 stimulation.
-
Culture medium (e.g., RPMI 1640).
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α).
2. Procedure:
-
Dilute the whole blood with culture medium if necessary.
-
Dispense the blood into the wells of a 96-well plate.
-
Add serial dilutions of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Add the TLR ligand (LPS or R848) to the wells to stimulate cytokine production. Include an unstimulated control.
-
Incubate the plates for an appropriate duration (e.g., 6-24 hours) at 37°C.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the supernatant (plasma) for cytokine analysis.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
IRAK4 Kinase Assay (Biochemical)
This is a general protocol to determine the direct inhibitory activity of compounds on the IRAK4 enzyme.
1. Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer.
-
ATP.
-
Substrate (e.g., a peptide or protein substrate for IRAK4).
-
This compound and other test compounds.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Microplates.
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, IRAK4 enzyme, and the substrate.
-
Add serial dilutions of this compound or other inhibitors to the reaction mixture. Include a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a measure of kinase activity.
-
Calculate the percent inhibition of IRAK4 activity for each inhibitor concentration and determine the IC50 value.
Comparative Discussion
This compound (Zabedosertib) demonstrates potent inhibition of IRAK4 kinase activity in biochemical assays.[1] In cellular systems, its potency varies depending on the cell type, species, and the specific stimulus and cytokine being measured. For instance, the IC50 for TNF-α inhibition is significantly different between murine and rat splenic cells, highlighting species-specific differences. In human whole blood, this compound effectively inhibits the production of multiple pro-inflammatory cytokines induced by TLR ligands.[2]
When compared to other IRAK4 inhibitors, PF-06650833 exhibits a lower biochemical IC50, suggesting higher potency at the enzyme level. The IRAK4 degrader, KT-474, operates through a different mechanism by inducing the degradation of the IRAK4 protein. This leads to a sustained inhibition of the signaling pathway, which may offer a therapeutic advantage over traditional kinase inhibitors.[3] A direct head-to-head study in the same cellular systems is necessary for a definitive comparison of the cellular potencies of this compound, PF-06650833, and KT-474.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for a range of inflammatory conditions. Its efficacy in inhibiting IRAK4-mediated signaling has been demonstrated in various cell types. The choice of an IRAK4 inhibitor for a specific research application will depend on the desired mechanism of action (inhibition vs. degradation), the cell type and species being investigated, and the specific signaling pathway of interest. This guide provides a foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Benchmarking Guide: Irak4-IN-20 Versus First-Generation IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the second-generation IRAK4 inhibitor, Irak4-IN-20 (also known as BAY-1834845 or Zabedosertib), against key first-generation IRAK4 inhibitors. The data presented is intended to facilitate an objective evaluation of their respective performance based on available experimental data.
Introduction to IRAK4 and its Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.[3] Given its central role in inflammatory processes, IRAK4 has emerged as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4]
The development of small molecule inhibitors targeting IRAK4 has seen rapid advancement. First-generation inhibitors established the therapeutic potential of targeting IRAK4. Now, second-generation molecules like this compound are being evaluated for improved potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of this compound against notable first-generation inhibitors such as PF-06650833 (Zimlovisertib), CA-4948 (Emavusertib), and HS-243.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and first-generation IRAK4 inhibitors, focusing on biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50) of IRAK4 Inhibitors
| Compound | Alias | Type | IRAK4 IC50 (nM) |
| This compound | BAY-1834845, Zabedosertib | Second-Generation | 3.55[5][6] |
| PF-06650833 | Zimlovisertib | First-Generation | 0.2[7], 0.52[5] |
| CA-4948 | Emavusertib | First-Generation | <50[8] |
| HS-243 | First-Generation | 20[7][9] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound | Assay | Cell Type | Key Findings |
| This compound (BAY-1834845) | Cytokine Secretion (LPS-stimulated) | Human PBMCs | Effectively decreased secretion of IL-1, IFN-γ, TNF-α, and IL-17 at 500 nM.[5] |
| PF-06650833 | Cytokine Secretion (LPS-stimulated) | Human PBMCs | Effectively decreased secretion of IL-1, IFN-γ, TNF-α, and IL-17 at 500 nM.[5] |
| HS-243 | Cytokine Secretion (LPS-stimulated) | THP-1 macrophages | Significantly reduced the secretion of 15 cytokines, including IL-8, MIP-1a, and MCP-1 at 10 µM.[9] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide: Irak4-IN-20 Versus TAK1 Inhibitors in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Irak4-IN-20 and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors in the context of inflammatory signaling. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
Inflammatory signaling pathways are critical for host defense but their dysregulation can lead to chronic inflammatory and autoimmune diseases. Two key kinases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TAK1, represent crucial nodes in these pathways, making them attractive targets for therapeutic intervention. This guide delves into a comparative analysis of a specific IRAK4 inhibitor, this compound, and representative TAK1 inhibitors, highlighting their mechanisms of action, effects on downstream signaling, and impact on cytokine production. While both classes of inhibitors effectively suppress inflammatory responses, their distinct positions in the signaling cascade result in differential effects on specific cellular responses, a critical consideration for therapeutic development.
Introduction to IRAK4 and TAK1 in Inflammatory Signaling
IRAK4 and TAK1 are serine/threonine kinases that play pivotal roles in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response.[1]
IRAK4 is considered a master regulator, functioning upstream of other IRAK family members. Upon receptor stimulation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[2] This phosphorylation event is a critical step for the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which drive the expression of pro-inflammatory genes.[3]
TAK1 acts as a central kinase that integrates signals from various upstream pathways, including the IRAK family proteins.[4] Activated IRAK1, in a complex with TRAF6, activates TAK1.[2] TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex and MAPK kinases (MKKs), leading to the activation of NF-κB and MAPKs (p38 and JNK), respectively.[4][5]
Comparative Data on Inhibitor Performance
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound and a representative TAK1 inhibitor, takinib.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases (IC50, nM) | Reference(s) |
| This compound (BAY-1834845/Zabedosertib) | IRAK4 | 3.55 | Not specified in the provided results. | [6] |
| Takinib | TAK1 | 9.5 | IRAK4 (120), IRAK1 (390) | [7] |
| HS-243 (Selective IRAK1/4 Inhibitor) | IRAK1 | 24 | TAK1 (500) | [8] |
| IRAK4 | 20 |
Table 2: Cellular Activity - Inhibition of Inflammatory Signaling and Cytokine Production
| Inhibitor | Cell Type | Stimulus | Effect on NF-κB Pathway | Effect on MAPK Pathway | Effect on Cytokine Secretion | Reference(s) |
| This compound (Zabedosertib) | Human PBMCs | LPS | Reduces NF-κB activation | Reduces MAPK activation | Decreased TNF-α, IL-6, and IL-8 | [9][10] |
| Murine Macrophages | Modified LDL | Abrogates NF-κB activation | No effect on MAPK activation | Not specified | [11] | |
| Takinib | HeLa Cells | TNF-α | Inhibits IKK, p65 phosphorylation | Inhibits p38, JNK phosphorylation | Not specified | [12] |
| THP-1 Macrophages | LPS + IFN-γ | Reduces NF-κB phosphorylation | Reduces p38, c-Jun phosphorylation | Potent inhibition of TNF-α; modest changes in IL-6, IL-8, IL-1β | [4][13] | |
| Human RA-FLS | IL-1β | No inhibition of NF-κB p65 | Modest inhibition of JNK | Reduced IL-6, IL-8, MCP-1 | [14] | |
| HS-243 (Selective IRAK1/4 Inhibitor) | Human RA-FLS | LPS | Not specified | Not specified | Distinct cytokine profile from TAK1 inhibition (e.g., effects on CCL5, CXCL12, MIF, IL-18) | [8] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the positions of IRAK4 and TAK1 in the TLR/IL-1R signaling pathway and the points of intervention for their respective inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and TAK1 inhibitors.
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against its target kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the kinase activity.
Materials:
-
Recombinant human IRAK4 or TAK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Specific peptide substrate for the kinase
-
Test inhibitors (this compound, TAK1 inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitors to the wells of the assay plate.
-
Prepare a kinase/substrate mixture in kinase buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Takinib | Cell Signaling Technology [cellsignal.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Irak4-IN-20
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of Irak4-IN-20, a potent and orally active IRAK4 inhibitor. This document provides immediate, essential safety information and step-by-step procedural guidance to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a rigorous adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where chemicals are handled. Should be equipped with side-shields. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. Two pairs of chemotherapy gloves are required when administering the compound.[1] |
| Body Protection | Laboratory Coat or Impervious Gown | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashing, a disposable, fluid-resistant gown is recommended. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. The specific type of respirator should be determined by a workplace risk assessment. |
| Foot Protection | Closed-toe shoes | Sandals and other open-toed footwear are strictly prohibited in the laboratory. |
General Laboratory Safety Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound or preparing solutions.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving and Unpacking | Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during unpacking. |
| Storage | Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing. |
| Weighing | Weigh the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing. |
| Spill Response | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable decontamination solution. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, disposable lab coats, and weighing papers should be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines. |
Experimental Protocol: In Vitro IRAK4 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against IRAK4 kinase in a biochemical assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., a peptide or protein substrate for IRAK4)
-
This compound stock solution (dissolved in DMSO)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of IRAK4 enzyme and the substrate in kinase buffer.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the IRAK4 enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
-
Incubation: Incubate the plate at the recommended temperature and for the appropriate time for the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.
-
Data Analysis: Calculate the percent inhibition of IRAK4 activity for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro IRAK4 inhibition assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
